Gomisin S
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9S,10S,11S)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNANNZAGLCKFOL-ZKTNFTSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@H]([C@H]1C)O)OC)OC)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gomisin S: A Technical Guide to its Discovery and Isolation from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dibenzocyclooctadiene lignan, Gomisin S, a natural product of the medicinal plant Schisandra chinensis. While the formal "discovery" of this compound is not documented in a standalone publication, its isolation is emblematic of the broader scientific exploration of Schisandra species, which has yielded a diverse array of bioactive lignans. This document synthesizes established methodologies for the isolation of dibenzocyclooctadiene lignans to present a comprehensive protocol for obtaining this compound. Furthermore, it contextualizes its potential biological significance by examining the well-documented activities of its close structural analogs.
Physicochemical Properties of this compound
This compound is a structurally complex lignan with the following properties:
| Property | Value |
| Molecular Formula | C₂₃H₃₀O₇ |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | (9S,10S,11S)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol |
Experimental Protocol: Isolation of this compound from Schisandra chinensis
The following protocol is a synthesized methodology based on established procedures for the isolation of dibenzocyclooctadiene lignans from Schisandra chinensis fruits.
Extraction
-
Preparation of Plant Material : Dried fruits of Schisandra chinensis are pulverized into a fine powder.
-
Solvent Extraction : The powdered plant material is subjected to extraction with a non-polar solvent to isolate the lignan-rich fraction. A common method is Soxhlet extraction with petroleum ether or n-hexane. Alternatively, maceration with methanol or ethanol at room temperature can be employed.
-
Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
The crude extract, a complex mixture of various compounds, is subjected to a multi-step chromatographic purification process.
-
Silica Gel Column Chromatography :
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
Elution is performed with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 100:0 to 0:100 n-hexane:ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm).
-
Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography :
-
The lignan-rich fractions from the silica gel column are further purified using a Sephadex LH-20 column.
-
Elution is typically carried out with a solvent system such as dichloromethane/methanol (1:1) to separate compounds based on their molecular size and polarity.
-
Fractions are again collected and analyzed by TLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Final purification to obtain this compound in high purity is achieved by preparative reverse-phase HPLC (RP-HPLC).
-
A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is evaporated to yield pure this compound.
-
Structure Elucidation
The structure of the isolated this compound is confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.
Quantitative Data for Related Lignans
| Lignan | Yield (% of starting plant material) | Reference |
| Deoxyschisandrin | 0.0156% | [1] |
| Gomisin N | 0.0173% | [1] |
Visualizing the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Biological Activity and Signaling Pathways of Related Gomisins
Currently, there is a lack of specific research on the biological activities and associated signaling pathways of this compound. However, numerous studies on other gomisins isolated from Schisandra chinensis provide valuable insights into the potential therapeutic effects of this class of compounds. The following table and diagrams summarize the known activities of several prominent gomisins.
| Gomisin | Biological Activity | Affected Signaling Pathway(s) |
| Gomisin A | Hepatoprotective, Anti-inflammatory, Antioxidant, Reverses multidrug resistance | Inhibits NF-κB pathway, Modulates P-glycoprotein and Protein Kinase C |
| Gomisin C | Suppresses lipid accumulation | Inhibits JAK2-STAT signaling pathway |
| Gomisin J | Anticancer, Vasorelaxant | Induces apoptosis and necroptosis, Activates eNOS |
| Gomisin L1 | Induces apoptosis in cancer cells | Mediated by NADPH oxidase and Reactive Oxygen Species (ROS) |
| Gomisin N | Anti-inflammatory, Sedative, Pro-apoptotic in cancer cells | Inhibits MAPK (p38, ERK, JNK) pathways, Modulates serotonergic and GABAergic systems, Suppresses NF-κB and EGFR survival pathways |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by Gomisin C and Gomisin N, providing a reference for potential mechanisms of action for this compound.
Conclusion
This compound is a member of the pharmacologically significant class of dibenzocyclooctadiene lignans from Schisandra chinensis. While its individual discovery and biological profile are yet to be fully elucidated, established methodologies for the isolation of its analogs provide a clear path for its procurement for further research. The potent and diverse biological activities of other gomisins, particularly in the areas of cancer, inflammation, and metabolic disorders, underscore the therapeutic potential of this class of natural products and highlight this compound as a compelling candidate for future drug discovery and development efforts.
References
The Biosynthesis of Gomisin S in Plants: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin S, a dibenzocyclooctadiene lignan found in Schisandra chinensis, exhibits a range of promising pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, from its primary metabolic precursors to the final intricate structure. It details the key enzymatic steps, intermediate compounds, and the cellular machinery involved. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biosynthetic pathway to facilitate a deeper understanding for researchers in the field.
Introduction to this compound and Dibenzocyclooctadiene Lignans
This compound belongs to the dibenzocyclooctadiene class of lignans, which are natural phenols characterized by a unique eight-membered ring structure. These compounds are predominantly found in the plant genus Schisandra, particularly in the fruits of Schisandra chinensis. The complex stereochemistry and significant biological activities of these lignans, including hepatoprotective, anti-inflammatory, and neuroprotective effects, have made their biosynthesis a subject of intense research.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway , a major route in plant secondary metabolism that produces a wide array of phenolic compounds. The pathway can be broadly divided into three main stages:
-
Formation of Monolignols: The synthesis of the basic building blocks.
-
Oxidative Coupling: The dimerization of monolignols to form the lignan backbone.
-
Post-Coupling Modifications: A series of enzymatic reactions that modify the lignan scaffold to produce the diverse array of dibenzocyclooctadiene lignans, including this compound.
Stage 1: The Phenylpropanoid Pathway and Monolignol Biosynthesis
The journey to this compound begins with the amino acid L-phenylalanine . A series of enzymatic reactions converts L-phenylalanine into coniferyl alcohol , one of the primary monolignols.
The key enzymes involved in this stage are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.
Stage 2: Oxidative Coupling to Form the Lignan Backbone
Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form the initial lignan structure. This crucial step is mediated by dirigent proteins (DIRs) and laccases . The dirigent proteins guide the coupling of the monolignol radicals, which are generated by laccases, to form a specific stereoisomer. In the case of many dibenzocyclooctadiene lignans, the initial product is (+)-pinoresinol .
Stage 3: Post-Coupling Modifications and Formation of this compound
Following the formation of (+)-pinoresinol, a series of reductive and oxidative modifications occur to form the dibenzocyclooctadiene scaffold and ultimately this compound.
-
Reduction to Lariciresinol and Secoisolariciresinol: (+)-Pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form (+)-lariciresinol and then (-)-secoisolariciresinol.
-
Formation of the Dibenzocyclooctadiene Ring: This is a critical and less understood step. It is hypothesized that a specific cytochrome P450 monooxygenase (CYP) catalyzes the intramolecular oxidative coupling of a precursor like secoisolariciresinol or a derivative thereof to form the characteristic eight-membered ring of the dibenzocyclooctadiene lignans. This would lead to a precursor such as schisandrin .
-
Final Tailoring Steps to this compound: The final steps in the biosynthesis of this compound from a schisandrin-like precursor likely involve specific hydroxylations and methylations, catalyzed by other cytochrome P450s and O-methyltransferases (OMTs) . The exact sequence and enzymes for these final modifications to yield the specific substitution pattern of this compound are still under investigation.
An In-depth Technical Guide to the Pharmacological Properties of Gomisins
Introduction
Gomisins are a class of dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. While the user's request specified Gomisin S, a thorough review of the scientific literature reveals a significant scarcity of specific research on this particular compound. In contrast, several other members of the gomisin family, notably Gomisin A, G, J, M2, and N, have been extensively studied for their diverse and potent pharmacological activities. This technical guide, therefore, provides a comprehensive overview of the pharmacological properties of these well-researched gomisins, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is organized to facilitate a deep understanding of their mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate these properties.
Core Pharmacological Properties
Gomisins exhibit a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective activities. These properties are attributed to their ability to modulate various cellular signaling pathways.
Anti-Cancer Properties
Several gomisins have demonstrated significant anti-cancer activity in a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), necroptosis, and the inhibition of cancer cell proliferation and metastasis.
Quantitative Data on Anti-Cancer Effects
| Gomisin | Cancer Cell Line | Effect | Concentration/Dosage | Citation |
| Gomisin J | MCF7 (breast cancer) | Cytotoxicity, Induction of necroptosis | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [1][2][3] |
| Gomisin J | MDA-MB-231 (breast cancer) | Cytotoxicity, Induction of apoptosis | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [1][2][3] |
| Gomisin L1 | A2780 (ovarian cancer) | IC50 | 21.92 ± 0.73 µM | [4] |
| Gomisin L1 | SKOV3 (ovarian cancer) | IC50 | 55.05 ± 4.55 µM | [4] |
| Gomisin M2 | MDA-MB-231, HCC1806 (breast cancer) | Inhibition of proliferation | 10 µM in a zebrafish xenograft model | [5] |
| Gomisin N | HeLa (cervical cancer) | Sensitization to TRAIL-induced apoptosis | 100 µM Gomisin N with 100 ng/ml TRAIL decreased viability to 7% | [6] |
| Gomisin N | HepG2, HCCLM3 (liver cancer) | Reduced cell viability, induced apoptosis | Not specified | [7] |
Signaling Pathways in Anti-Cancer Activity
Gomisins exert their anti-cancer effects by modulating key signaling pathways. For instance, Gomisin N has been shown to inhibit the PI3K-Akt pathway in liver cancer cells[7]. Gomisin J can induce both apoptosis and necroptosis, making it effective against apoptosis-resistant cancer cells[1][2]. Gomisin L1 induces apoptosis in ovarian cancer cells through the generation of reactive oxygen species (ROS) via NADPH oxidase[4].
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action of Gomisin S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Gomisin S and its closely related analogues. The Gomisin family of lignans, isolated from Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. This document synthesizes findings from multiple studies to elucidate the molecular pathways underlying their anti-inflammatory and anti-cancer effects, presenting quantitative data and detailed experimental protocols to support further research and development.
Anti-Inflammatory Mechanisms
Gomisins exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory mediators and the suppression of critical signaling cascades.
Inhibition of NF-κB and STAT1 Signaling
Gomisin M2 has been shown to alleviate atopic dermatitis-like skin lesions and psoriasis-like skin inflammation by inhibiting the activation of STAT1 and NF-κB.[1][2] In tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) stimulated HaCaT keratinocytes, Gomisin M2 suppressed the phosphorylation of STAT1, the degradation of IκBα, and the subsequent nuclear translocation of the NF-κB p65 subunit.[1] This dual inhibition leads to a downstream reduction in the gene expression of inflammatory cytokines and chemokines such as IL-1β, IL-6, CXCL8, and CCL22.[1] Similarly, Gomisin R has demonstrated significant anti-inflammatory activity by inhibiting the mRNA and protein expression of TNF-α, IL-1β, IL-6, and NF-κB p65, while increasing the expression of the inhibitory protein IκB-α in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
Modulation of the HO-1/Nrf-2 Pathway
Several Gomisins, including G and J, exhibit anti-inflammatory activity through the induction of heme oxygenase-1 (HO-1) expression.[3] This effect is mediated by the activation of Nuclear factor erythroid 2-related factor 2 (Nrf-2), a key transcription factor in the antioxidant response.[3] In LPS-stimulated Raw264.7 macrophages, Gomisins G and J enhanced Nrf-2 nuclear translocation, leading to increased HO-1 expression.[3] The induction of HO-1, in turn, inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3]
Attenuation of MAPK Signaling
Gomisin J, Gomisin N, and Schisandrin C have been found to reduce the production of nitric oxide (NO) and the expression and secretion of pro-inflammatory cytokines in LPS-stimulated Raw 264.7 cells.[4][5] These inhibitory effects are attributed to the blockage of the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[4][5]
Quantitative Data on Anti-Inflammatory Effects
| Gomisin | Cell Line | Stimulant | Measured Effect | IC50 / Concentration | Reference |
| Gomisin M2 | HaCaT | TNF-α/IFN-γ | Inhibition of IL-1β, IL-6, CXCL8, CCL22 mRNA | Not specified | [1] |
| Gomisin G & J | Raw264.7 | P. gingivalis LPS | Inhibition of TNF-α, IL-1β, IL-6 production | Not cytotoxic up to 40 μM | [3] |
| Gomisin J, N, & Schisandrin C | Raw 264.7 | LPS | Reduction of NO production | Not specified | [4][5] |
| Gomisin R | RAW264.7 | LPS | Inhibition of TNF-α, IL-1β, IL-6 release | Not specified |
Signaling Pathway Diagram: Anti-Inflammatory Action of Gomisins
Caption: Gomisin's anti-inflammatory signaling pathways.
Anti-Cancer Mechanisms
Gomisins have demonstrated significant anti-cancer activity in various cancer cell lines through the induction of apoptosis, inhibition of proliferation, and modulation of cancer stem cell pathways.
Induction of Apoptosis
Gomisin M2 induces apoptosis in triple-negative breast cancer (TNBC) cells (MDA-MB-231 and HCC1806) in a dose-dependent manner.[6] This is mediated through the cleavage of PARP and Caspase-3.[6] Gomisin L1 also induces apoptotic cell death in human ovarian cancer cells (A2780 and SKOV3).[7][8] The mechanism involves an increase in intracellular reactive oxygen species (ROS) production, which is attenuated by the antioxidant N-acetyl cysteine.[7][8] The source of ROS is linked to the regulation of NADPH oxidase (NOX).[7] Furthermore, Gomisin N enhances TNF-α-induced apoptosis in HeLa cells by suppressing the pro-survival NF-κB and EGFR signaling pathways.[9]
Inhibition of Cancer Cell Proliferation and Metastasis
Gomisin M2 inhibits the proliferation of TNBC cell lines and suppresses the formation of mammospheres, indicating an effect on breast cancer stem cells (BCSCs).[6][10] This is associated with the downregulation of the Wnt/β-catenin self-renewal pathway.[6][10] In non-small cell lung cancer (NSCLC), Gomisin A has been shown to inhibit cell viability, migration, and invasion, and induce cell cycle arrest.[11] The therapeutic mechanism may be related to the inhibition of the PI3K-Akt signaling pathway.[11]
Quantitative Data on Anti-Cancer Effects
| Gomisin | Cell Line | Effect | IC50 Value | Reference |
| Gomisin M2 | MDA-MB-231 | Inhibition of proliferation | 60 μM (48h) | [6] |
| Gomisin M2 | HCC1806 | Inhibition of proliferation | 57 μM (48h) | [6] |
| Gomisin M2 | MCF10A (non-cancerous) | Inhibition of proliferation | > 80 μM (48h) | [6] |
| Gomisin L1 | A2780 | Cytotoxicity | 21.92 ± 0.73 μM | [7] |
| Gomisin L1 | SKOV3 | Cytotoxicity | 55.05 ± 4.55 μM | [7] |
Signaling Pathway Diagram: Anti-Cancer Action of Gomisins
Caption: Gomisin's anti-cancer signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the in vitro effects of Gomisins.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Gomisins on cancer and non-cancerous cell lines.
-
Procedure:
-
Seed cells (e.g., MDA-MB-231, HCC1806, MCF10A, A2780, SKOV3) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogues (e.g., 0-100 μM) for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.[6][7]
-
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins in signaling pathways affected by Gomisins.
-
Procedure:
-
Treat cells with this compound or its analogues at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT1, STAT1, p-p65, p65, IκBα, cleaved Caspase-3, PARP, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1][6]
-
Flow Cytometry for Apoptosis Analysis
-
Objective: To quantify the percentage of apoptotic and necrotic cells following Gomisin treatment.
-
Procedure:
-
Treat cells with different concentrations of this compound or its analogues for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[6]
-
Mammosphere Formation Assay
-
Objective: To assess the effect of Gomisins on the self-renewal capacity of cancer stem cells.
-
Procedure:
-
Culture single cells from a cancer cell line (e.g., MDA-MB-231) in ultra-low attachment plates or flasks.
-
Use serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.
-
Treat the cells with various concentrations of this compound or its analogues.
-
Incubate for 7-10 days to allow for the formation of mammospheres.
-
Count the number of mammospheres and measure their size using a microscope equipped with a camera and imaging software.
-
Calculate the sphere formation efficiency (SFE) as (number of spheres / number of cells seeded) x 100%.[6]
-
This guide provides a foundational understanding of the in vitro mechanisms of this compound and its analogues. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these promising natural compounds.
References
- 1. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 10. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin S biological activities and therapeutic potential
An In-Depth Technical Guide to the Biological Activities and Therapeutic Potential of Gomisin Lignans
Executive Summary
Introduction
Schisandra chinensis (five-flavor berry) is a plant that has been utilized for centuries in traditional medicine, particularly in East Asia.[1] Its bioactive properties are largely attributed to a group of lignans, with gomisins being among the most prominent.[1] These compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities. This guide provides a detailed exploration of the biological mechanisms and therapeutic prospects of the gomisin family of lignans.
Biological Activities of Gomisins
Gomisins exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics for various diseases.
Anticancer Activity
Several gomisins have demonstrated significant anticancer effects across a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, necroptosis, and cell cycle arrest, as well as the inhibition of metastasis.
-
Gomisin A has been shown to enhance the antitumor effect of paclitaxel in ovarian cancer by suppressing oxidative stress.[2] It also exhibits anticancer and antiangiogenic properties and can reverse multidrug resistance in cancer cells.[2] In non-small cell lung cancer (NSCLC), Gomisin A inhibits cell viability, migration, and invasion while inducing apoptosis and cell cycle arrest.[3]
-
Gomisin J displays strong cytotoxic effects against various cancer cell lines.[4][5] Notably, it induces necroptosis in apoptosis-resistant MCF7 breast cancer cells and apoptosis in MDA-MB-231 cells.[4][5]
-
Gomisin L1 has shown potent cytotoxic activity against A2780 and SKOV3 ovarian cancer cells by inducing apoptosis.[6]
-
Gomisin M2 inhibits the proliferation of breast cancer stem cells and promotes apoptosis in triple-negative breast cancer cell lines.[7] It has also been shown to block the growth of breast cancer stem cells in a zebrafish xenograft model.[7]
-
Gomisin N has been reported to reduce the viability of and induce apoptosis in HepG2 liver cancer cells.[8][9] It also enhances TRAIL-induced apoptosis in cancer cells.[9]
Anti-inflammatory Activity
Gomisins possess potent anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
-
Gomisin A exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory molecules.[10]
-
Gomisin G and J inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated with Porphyromonas gingivalis lipopolysaccharide (LPS).[11] This anti-inflammatory activity is mediated through the induction of Heme Oxygenase-1 (HO-1) expression.[11]
-
Gomisin J, N, and Schisandrin C have been found to reduce nitric oxide (NO) production in LPS-stimulated murine macrophages.[12][13] They also decrease the expression and secretion of pro-inflammatory cytokines by blocking the phosphorylation of p38 MAPK, ERK1/2, and JNK.[12][13]
-
Gomisin M2 has demonstrated the ability to ameliorate atopic dermatitis-like skin lesions by inhibiting the activation of STAT1 and NF-κB.[14]
-
Gomisin N has been shown to decrease the production of inflammatory cytokines in human periodontal ligament cells by inhibiting the TNF-α-stimulated ERK and JNK pathways.[15] It also suppresses the expression of inducible nitric oxide synthase (iNOS) in rat hepatocytes.[16]
Neuroprotective Activity
Certain gomisins have shown promise in protecting against neuronal damage and cognitive impairment, suggesting their potential in treating neurodegenerative diseases.
-
Gomisin A has been reported to have neuroprotective properties.[17]
-
Gomisin J has been found to attenuate cerebral ischemia/reperfusion injury in rats by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects.[18][19][20]
-
Gomisin N has demonstrated neuroprotective effects in models of Alzheimer's disease.[21] It has been shown to rescue cognitive impairment by targeting GSK3β and activating the Nrf2 signaling pathway to combat oxidative stress.[21]
Hepatoprotective Activity
Hepatoprotection is one of the most well-documented activities of gomisins, with several members of this family showing protective effects against various forms of liver injury.
-
Gomisin A protects the liver from harmful chemicals by inhibiting cytochrome P450-3A4.[11] It has also been shown to have anti-apoptotic and hepatoprotective effects against fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide.[22] Furthermore, it can protect against carbon tetrachloride-induced acute liver injury by mitigating oxidative stress and inflammation.[23]
-
Gomisin N has been shown to alleviate ethanol-induced liver injury by improving lipid metabolism and reducing oxidative stress.[24] It is also involved in the hepatoprotective effects of Schisandra chinensis extract.[16]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various gomisins as reported in the literature.
Table 1: Anticancer Activity of Gomisins (IC50 Values)
| Gomisin | Cell Line | Activity | IC50 Value | Reference |
| Gomisin J | MCF7 (Breast Cancer) | Cytotoxicity | <10 µg/ml (proliferation suppression), >30 µg/ml (viability decrease) | [4][5] |
| Gomisin J | MDA-MB-231 (Breast Cancer) | Cytotoxicity | <10 µg/ml (proliferation suppression), >30 µg/ml (viability decrease) | [4][5] |
| Gomisin L1 | HL-60 (Leukemia) | Cytotoxicity | 82.02 µM | [6] |
| Gomisin L1 | HeLa (Cervical Cancer) | Cytotoxicity | 166.19 µM | [6] |
| Gomisin L1 | MCF7 (Breast Cancer) | Cytotoxicity | > 200 µM | [6] |
| Gomisin M2 | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Significant increase at 10, 20, 40, 80 µM | [7] |
| Gomisin M2 | HCC1806 (Breast Cancer) | Apoptosis Induction | Significant increase at 10, 20, 40, 80 µM | [7] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.[25][26]
Table 2: Effects of Gomisins on Ion Channels
| Gomisin | Channel | Cell Line | Effect | IC50 Value | Reference |
| Gomisin A | Voltage-gated Na+ current (Peak) | GH3 (Pituitary Tumor) | Inhibition | 6.2 µM | [17] |
| Gomisin A | Voltage-gated Na+ current (End-pulse) | GH3 (Pituitary Tumor) | Inhibition | 0.73 µM | [17] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of gomisin's biological activities.
Cell Culture and Viability Assays
-
Cell Lines: Human cancer cell lines such as MCF7, MDA-MB-231 (breast cancer)[4][5], A2780, SKOV3 (ovarian cancer)[2][6], HepG2 (liver cancer)[8], and murine macrophage cell line Raw264.7[11][12] are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[27]
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of gomisins for specified durations. MTT solution is then added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is measured using a microplate reader to determine the percentage of viable cells.[2]
-
Colony Formation Assay: Cells are seeded at low density in 6-well plates and treated with gomisins for an extended period (e.g., 2 weeks). After incubation, the colonies are fixed, stained (e.g., with Wright-Giemsa stain), and colonies containing more than 50 cells are counted to determine the clonogenic survival.[2]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: To analyze apoptosis, cells are treated with gomisins, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] For cell cycle analysis, treated cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed using a suitable lysis buffer, and the total protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, MAPKs, NF-κB). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][7]
In Vivo Animal Models
-
Ovarian Cancer Mouse Model: A2780 cells are subcutaneously injected into the backs of mice. The mice are then treated with gomisins, paclitaxel, or a combination, and tumor growth is monitored over time.[2]
-
Cerebral Ischemia/Reperfusion Rat Model: A middle cerebral artery occlusion/reperfusion (MCAO/R) model is used to induce cerebral ischemia. Rats are treated with Gomisin J, and neurological deficits, infarct volume, and biomarkers of apoptosis, inflammation, and oxidative stress are assessed.[18][19]
-
Breast Cancer Zebrafish Xenograft Model: CSC-enriched breast cancer cells labeled with a fluorescent dye are microinjected into zebrafish embryos. The embryos are then treated with Gomisin M2, and tumor growth and metastasis are monitored using fluorescence microscopy.[7]
Signaling Pathways and Mechanisms of Action
Gomisins exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: Anticancer signaling pathways modulated by Gomisin N and Gomisin M2.
Caption: Anti-inflammatory mechanisms of various Gomisins.
Caption: Neuroprotective signaling pathway of Gomisin N.
Conclusion and Future Directions
The gomisin family of lignans, derived from Schisandra chinensis, represents a rich source of bioactive compounds with significant therapeutic potential. The extensive research on Gomisins A, G, J, L1, M2, and N has revealed their potent anticancer, anti-inflammatory, neuroprotective, and hepatoprotective activities. The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways related to cell death, inflammation, and oxidative stress.
While the existing data are promising, further research is warranted. The lack of specific information on "Gomisin S" suggests that there may be other, less-studied gomisins with unique pharmacological profiles awaiting discovery. Future studies should focus on:
-
Comprehensive profiling of all gomisin compounds from Schisandra chinensis.
-
Elucidation of the precise molecular targets of individual gomisins.
-
Preclinical and clinical studies to evaluate the safety and efficacy of the most promising gomisins for specific disease indications.
-
Structure-activity relationship (SAR) studies to guide the synthesis of novel gomisin analogs with improved potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells | MDPI [mdpi.com]
- 7. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 26. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 27. researchgate.net [researchgate.net]
The Anticancer Potential of Gomisin S and Its Analogs: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the anticancer effects of Gomisin S and its related lignan compounds isolated from Schisandra chinensis. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds in various cancer cell lines.
Executive Summary
Gomisins, a class of dibenzocyclooctadiene lignans, have demonstrated significant potential as anticancer agents. This guide synthesizes findings from multiple studies, focusing on the cytotoxic and cytostatic effects of Gomisin A, G, J, L1, M2, and N across a spectrum of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/Akt, mTOR, and Wnt/β-catenin. This document serves as a comprehensive resource, presenting quantitative data in accessible tables, outlining detailed experimental protocols, and providing clear visualizations of the molecular mechanisms involved.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and cell cycle inhibitory effects of various Gomisins on specific cancer cell lines.
Table 2.1: Cytotoxicity of Gomisins (IC50 Values)
| Gomisin | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 | [1][2] |
| Gomisin L1 | SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | [1][2] |
| Gomisin L1 | HL-60 | Leukemia | 82.02 | [2] |
| Gomisin L1 | HeLa | Cervical Cancer | 166.19 | [2] |
| Gomisin J | MCF7 | Breast Cancer | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [3][4][5] |
| Gomisin J | MDA-MB-231 | Breast Cancer | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [3][4][5] |
Table 2.2: Effects of Gomisins on Cell Cycle Distribution
| Gomisin | Cell Line | Cancer Type | Effect | Citation |
| Gomisin G | MDA-MB-231 | Triple-Negative Breast Cancer | G1 phase arrest | [6] |
| Gomisin A | HeLa | Cervical Cancer | G1 phase arrest (enhanced by TNF-α) | [7] |
| Gomisin A | A2780 | Ovarian Cancer | G2/M phase arrest (in combination with Paclitaxel) | [8] |
| Gomisin A | SKOV3 | Ovarian Cancer | G2/M phase arrest (in combination with Paclitaxel) | [8] |
| Gomisin A | CT26 | Colorectal Cancer | G0/G1 phase arrest | [9] |
| Gomisin A | HT29 | Colorectal Cancer | G0/G1 phase arrest | [9] |
| Gomisin G | LoVo | Colon Cancer | Sub-G1 accumulation (apoptosis) | [10] |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the study of Gomisin's anticancer effects.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the desired Gomisin compound for the specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the Gomisin compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the Gomisin compound as required.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins overnight at 4°C. Subsequently, incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The anticancer effects of Gomisins are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.
Caption: Gomisin N inhibits the PI3K/Akt pathway and regulates mTOR-ULK1 signaling.[11]
Caption: Gomisin G induces G1 cell cycle arrest by downregulating p-Akt and Cyclin D1.[6]
Caption: Gomisin L1 induces apoptosis via NOX-mediated ROS production.[1][2]
Caption: Gomisin M2 downregulates the Wnt/β-catenin pathway in breast cancer cells.[12]
Caption: A general experimental workflow for screening the anticancer effects of Gomisins.
Conclusion and Future Directions
The collective evidence strongly supports the anticancer properties of this compound and its analogs. These compounds exert their effects through multifaceted mechanisms, including the induction of programmed cell death and the inhibition of cell proliferation via cell cycle arrest. The modulation of key oncogenic signaling pathways underscores their potential as targeted therapeutic agents.
Future research should focus on:
-
In vivo studies: To validate the in vitro findings in animal models and assess the pharmacokinetic and pharmacodynamic properties of these compounds.
-
Combination therapies: To investigate potential synergistic effects with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance.[8]
-
Structure-activity relationship (SAR) studies: To identify the key chemical moieties responsible for the anticancer activity and to guide the synthesis of more potent and selective analogs.
-
Elucidation of further mechanisms: While significant progress has been made, further investigation into other potential targets and signaling pathways is warranted.
This guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies from natural products.
References
- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Gomisin S and Its Role in Apoptosis and Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin S belongs to a class of dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis. This plant has a long history of use in traditional medicine, and its constituent lignans are now the subject of intense scientific scrutiny for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] While research on the specific role of this compound in programmed cell death is still emerging, studies on structurally similar gomisins, such as Gomisin J and Gomisin N, provide a strong framework for understanding its potential mechanisms of action in inducing apoptosis and necroptosis. This guide synthesizes the current knowledge on the role of gomisins in these critical cellular processes, offering a technical overview for researchers and drug development professionals.
Core Concepts: Apoptosis and Necroptosis
Apoptosis is a form of programmed cell death characterized by distinct morphological features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response. It is a critical process for tissue homeostasis and development.
Necroptosis, on the other hand, is a regulated form of necrosis, or inflammatory cell death. It is typically activated when apoptosis is inhibited and is characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. This pathway is increasingly recognized as a crucial player in various pathological conditions and as a potential therapeutic target in cancer.
Gomisins in Apoptosis: A Mechanistic Overview
Several gomisins have demonstrated pro-apoptotic activity in various cancer cell lines. The underlying mechanisms often involve the modulation of key signaling pathways that control cell survival and death.
Enhancement of TRAIL-Induced Apoptosis by Gomisin N
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. Gomisin N has been shown to sensitize cancer cells to TRAIL-induced apoptosis.[3]
The proposed mechanism involves the following key steps:
-
Increased Generation of Reactive Oxygen Species (ROS): Gomisin N treatment leads to an increase in intracellular ROS levels.[3]
-
Upregulation of Death Receptors (DR4 and DR5): The elevated ROS levels subsequently lead to the transcriptional upregulation of TRAIL receptors, DR4 and DR5.[3]
-
Activation of the Extrinsic Apoptotic Pathway: Increased expression of DR4 and DR5 enhances the cellular response to TRAIL, leading to the activation of the extrinsic apoptotic pathway. This is evidenced by the increased cleavage of caspase-8 and caspase-3, key executioners of apoptosis.[3]
Inhibition of Pro-Survival Pathways by Gomisin N
In the context of TNF-α-induced apoptosis, Gomisin N has been shown to inhibit pro-survival signaling pathways, thereby tipping the balance towards cell death. Specifically, Gomisin N inhibits the activation of NF-κB and the EGFR signaling pathways, both of which are known to promote cell survival and are often dysregulated in cancer.[4]
Gomisins in Necroptosis: A Novel Anti-Cancer Strategy
The ability to induce necroptosis is a particularly attractive therapeutic strategy for cancers that have developed resistance to apoptosis. Gomisin J has been identified as a potent inducer of necroptosis, especially in apoptosis-resistant cancer cells.[1][5]
Induction of Necroptosis in Apoptosis-Resistant Cells by Gomisin J
In breast cancer cell lines, Gomisin J has been shown to induce necroptosis in apoptosis-resistant MCF7 cells, while primarily inducing apoptosis in MDA-MB-231 cells.[1][5] This suggests that Gomisin J can exploit different cell death pathways depending on the cellular context. The induction of necroptosis is a promising approach to overcome the limitations of conventional pro-apoptotic cancer therapies.
Quantitative Data on Gomisin Activity
The following tables summarize the quantitative data from key studies on the effects of gomisins on cell viability and apoptosis.
Table 1: Cytotoxicity of Gomisins in Cancer Cell Lines
| Gomisin | Cell Line | Assay | IC50 | Incubation Time (h) | Reference |
| Gomisin J | MCF7 | MTT Assay | <10 µg/mL (suppressed proliferation), >30 µg/mL (decreased viability) | Not specified | [1][5] |
| Gomisin J | MDA-MB-231 | MTT Assay | <10 µg/mL (suppressed proliferation), >30 µg/mL (decreased viability) | Not specified | [1][5] |
| Gomisin N | HeLa | WST-1 Assay | ~50 µM (in combination with TRAIL) | 24 | [6] |
Table 2: Effect of Gomisin N on TRAIL-Induced Apoptosis in HeLa Cells
| Treatment | Apoptotic Cells (%) | Reference |
| Control | <5 | [3] |
| TRAIL (100 ng/mL) | ~15 | [3] |
| Gomisin N (100 µM) + TRAIL (100 ng/mL) | ~66 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of gomisin research.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of gomisins on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (or other gomisins) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptosis and Necroptosis Markers
This protocol is used to detect the activation of key proteins in the apoptosis and necroptosis pathways.
-
Cell Lysis: Treat cells with this compound at the desired concentration and time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, p-MLKL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Gomisin N-mediated enhancement of TRAIL-induced apoptosis.
Caption: Proposed pathway of Gomisin J-induced necroptosis.
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
The available evidence strongly suggests that gomisins, a class of lignans from Schisandra chinensis, are potent modulators of programmed cell death pathways. While detailed mechanistic studies have primarily focused on Gomisin J and N, the structural similarity within this class of compounds suggests that this compound may also possess significant pro-apoptotic and pro-necroptotic activities.
For researchers and drug development professionals, the dual ability of gomisins to induce both apoptosis and necroptosis presents a compelling therapeutic strategy, particularly for overcoming apoptosis resistance in cancer. Future research should focus on elucidating the specific molecular targets of this compound and its efficacy in preclinical cancer models. A deeper understanding of the structure-activity relationships among different gomisins will be crucial for the development of novel and effective anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Intricate Dance of Structure and Activity: A Deep Dive into Gomisin S and Its Analogs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to natural products. Among these, the dibenzocyclooctadiene lignans, particularly Gomisin S and its analogs isolated from Schisandra chinensis, have emerged as promising scaffolds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its related compounds, offering a valuable resource for scientists engaged in the discovery and development of new medicines. This paper summarizes the available quantitative data, details key experimental protocols, and visualizes the complex signaling pathways modulated by these fascinating molecules.
Unveiling the Structure-Activity Landscape
The biological activity of this compound and its analogs is intricately linked to their unique three-dimensional structure. The dibenzocyclooctadiene core, the stereochemistry of the biphenyl linkage, and the nature and position of substituents on the aromatic rings and the cyclooctadiene ring all play crucial roles in determining the pharmacological effects. These compounds have been reported to possess a wide range of activities, including neuroprotective, cytotoxic, anti-inflammatory, and antioxidant effects.
Quantitative Structure-Activity Relationship Data
To facilitate a clear comparison of the biological activities of this compound and its analogs, the following tables summarize the available quantitative data from various studies. It is important to note that a comprehensive SAR study across a wide range of analogs for a single biological endpoint is not yet fully established in the public domain. The presented data is a compilation from different studies and assays.
Table 1: Cytotoxicity of Gomisin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Gomisin G | Leukemia | 5.51 µg/mL | [1] |
| Gomisin G | HeLa | 5.51 µg/mL | [1] |
| Benzoylgomisin Q | Leukemia | 55.1 µg/mL | [1] |
| Benzoylgomisin Q | HeLa | 61.2 µg/mL | [1] |
| Schisantherin A | Leukemia | 61.2 µg/mL | [1] |
Table 2: Neuroprotective and Antioxidant Activities of Gomisin Analogs
| Compound | Assay | EC50/IC50 (µM) | Reference |
| Schisandrene | Antioxidant (DCFH-DA) | - | [2] |
| Gomisin J | Anti-inflammatory (NO production) | - | [3][4] |
| Gomisin N | Anti-inflammatory (NO production) | - | [3][4] |
| Schisandrin C | Anti-inflammatory (NO production) | - | [3][4] |
Note: For some compounds, specific IC50/EC50 values were not provided in the abstracts, but their activity was noted. Further investigation of the full-text articles is recommended for detailed quantitative data.
From the available data, certain structural trends can be inferred. For instance, the presence of an exocyclic methylene group appears to be important for antioxidant activity[2]. In terms of anti-inflammatory effects, dibenzocyclooctadiene lignans with an S-biphenyl configuration and a methylenedioxy group have been shown to strongly inhibit microglia activation[5]. The addition of a methoxy group on the cyclooctadiene ring can enhance this activity, while an acetyl or hydroxyl group at the C-7 position tends to decrease it[5].
Key Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activities of this compound and its analogs.
Cytotoxicity and Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Gomisin analogs and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration should be such that the initial absorbance at 517 nm is approximately 1.0.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the Gomisin analogs with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[6][7][8][9][10]
Anti-inflammatory Activity Assessment: Inhibition of Albumin Denaturation Assay
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, egg albumin (or bovine serum albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induction of Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5-10 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound. The IC50 value can then be determined.[11][12][13]
Visualizing the Molecular Mechanisms: Signaling Pathways
This compound and its analogs exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.
Gomisin N and the GSK3β/Nrf2 Signaling Pathway
Gomisin N has been shown to exhibit neuroprotective effects by modulating the Glycogen Synthase Kinase 3β (GSK3β) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16][17]
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrene, a dibenzocyclooctadiene lignan from Schisandra chinensis: structure-antioxidant activity relationships of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sentosacy.com [sentosacy.com]
- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.aalto.fi [research.aalto.fi]
- 7. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lignin Structural Characterization and Its Antioxidant Potential: A Comparative Evaluation by EPR, UV-Vis Spectroscopy, and DPPH Assays [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of GSK3β/Nrf2 signaling pathway modulated erastin-induced ferroptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Yield Extraction and Purification of Gomisin S from Schisandra chinensis
Audience: Researchers, scientists, and drug development professionals.
Introduction Schisandra chinensis is a medicinal plant whose fruits are rich in bioactive dibenzocyclooctadiene lignans.[1][2] These compounds, including various gomisins, are recognized for a range of pharmacological activities such as hepatoprotective, anti-inflammatory, and anticancer effects.[2][3][4][5][6] Gomisin S, a specific lignan within this class, is of significant interest for its potential therapeutic applications. This document provides detailed protocols for the efficient extraction and high-purity isolation of this compound from the dried fruits of Schisandra chinensis, intended for research and drug development purposes. The methodologies cover several common extraction techniques and a multi-step purification strategy employing column chromatography and High-Performance Liquid Chromatography (HPLC).
I. Extraction Methodologies
The initial step in isolating this compound is the extraction of total lignans from the plant matrix. The choice of method can significantly impact yield and purity.[7] Lignans from Schisandra are generally lipophilic, making them suitable for extraction with organic solvents.[7] Several established methods, including maceration, Ultrasound-Assisted Extraction (UAE), and Heat Reflux Extraction (HRE), are detailed below.
Experimental Protocols: Extraction
1. Plant Material Preparation:
-
Obtain dried fruits of Schisandra chinensis.
-
Grind the fruits into a fine powder (e.g., passing through a 120-mesh sieve) to increase the surface area for extraction.[1]
-
Dry the powder in a vacuum oven at a low temperature (e.g., 45°C) to a constant weight to remove residual moisture.[8]
2. Protocol 1: Maceration (Cold Soak Extraction) Maceration is a simple technique involving soaking the plant material in a solvent.
-
Solvent: 80% aqueous ethanol.[9]
-
Procedure:
-
Place 100 g of dried Schisandra powder into a large flask.
-
Add 1 L of 80% aqueous ethanol (1:10 solid-to-liquid ratio).[9]
-
Seal the flask and let it stand at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.[9]
-
Combine all filtrates.
-
Concentrate the combined extract in vacuo at 40°C using a rotary evaporator to obtain the crude extract.[9]
-
3. Protocol 2: Ultrasound-Assisted Extraction (UAE) UAE uses ultrasonic waves to accelerate solvent penetration and compound release.
-
Solvent: 81% aqueous ethanol.[8]
-
Procedure:
-
Place 100 g of dried Schisandra powder in a 2 L flask.
-
Add 2 L of 81% aqueous ethanol (1:20 solid-to-liquid ratio).[8]
-
Partially immerse the flask in an ultrasonic bath.
-
Perform extraction at an ultrasonic power of approximately 220-230 W for 30-40 minutes.[8]
-
Filter the resulting extract.
-
The extract is now ready for concentration via rotary evaporation as described in the maceration protocol.
-
4. Protocol 3: Heat Reflux Extraction (HRE) HRE, a traditional method, uses heat to increase extraction efficiency but may risk degrading thermolabile compounds.[7]
-
Solvent: Methanol or 75% aqueous ethanol.[1]
-
Procedure:
-
Place 100 g of dried Schisandra powder into a round-bottom flask.
-
Add 1 L of solvent (1:10 solid-to-liquid ratio).
-
Connect a reflux condenser and heat the mixture to the solvent's boiling point.
-
Maintain reflux for 2-4 hours.
-
Allow the mixture to cool, then filter.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Data Presentation: Comparison of Extraction Methods
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) | Heat Reflux Extraction (HRE) | Matrix Solid-Phase Dispersion (MSPD) |
| Typical Solvent | 80% Ethanol[9] | 81% Ethanol[8] | Methanol or 75% Ethanol[1] | Absolute Ethanol or 85% Methanol[3][8] |
| Solid:Liquid Ratio | 1:10 | 1:19 - 1:20[1][8] | 1:10 | 1:2 (Sample:Sorbent)[8] |
| Time | 24-48 hours | 30-40 minutes[8] | 2-4 hours | < 3 hours[8] |
| Temperature | Room Temperature | Controlled Bath Temp. | Solvent Boiling Point | Room Temperature |
| Key Advantage | Simple, no special equipment | Fast, efficient, reduced solvent | High extraction power | Combines extraction & purification[3] |
| Key Disadvantage | Time-consuming, large solvent volume | Requires ultrasonic bath | Potential thermal degradation[10] | Requires specific sorbents |
II. Purification Protocol
A multi-step purification process is necessary to isolate this compound from the complex crude extract, which contains numerous other lignans and metabolites.[4][11] The typical workflow involves an initial cleanup with column chromatography followed by fine purification using preparative HPLC.
Experimental Workflow: From Plant to Pure Compound
Caption: Overall experimental workflow for this compound isolation.
Protocol: Primary Purification via Column Chromatography (CC)
Column chromatography is used for the initial fractionation of the crude extract based on polarity.[12]
-
Stationary Phase: Silica gel (200-300 mesh).
-
Column Preparation:
-
Plug the bottom of a glass column with cotton or glass wool.[13]
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[13][14]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and solvent.[13]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent like dichloromethane (DCM).
-
Alternatively, for "dry loading," adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[14]
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent.
-
A common gradient system is n-hexane-ethyl acetate. Begin with 100% n-hexane and gradually increase the ethyl acetate concentration (e.g., 99:1, 98:2, 95:5, 90:10, etc.).
-
Collect the eluate in fractions (e.g., 10-20 mL per tube).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the fractions that show a high concentration of the target compound.
-
Evaporate the solvent from the pooled fractions to obtain a this compound-enriched extract.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel (200-300 mesh) | Separates compounds based on polarity. |
| Mobile Phase (Gradient) | n-Hexane -> Ethyl Acetate | Elutes compounds in order of increasing polarity. |
| Sample Loading | Dry or Wet Loading[14] | Applies the crude extract to the column in a concentrated band. |
| Fraction Monitoring | TLC / Analytical HPLC | To identify and pool fractions containing this compound. |
Protocol: Final Purification via Preparative HPLC
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used for the final purification of this compound to achieve high purity (>98%).[15][16] A reversed-phase column is typically used for separating lignans.[17]
-
System: Preparative HPLC system with a UV detector.
-
Stationary Phase: C18 column (Reversed-Phase).
-
Mobile Phase: A mixture of acetonitrile and water is common.[17] A typical isocratic or gradient elution can be used. For example, 65-70% aqueous acetonitrile.[17][18]
-
Procedure:
-
Dissolve the this compound-enriched fraction from the CC step in the mobile phase solvent.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.[10]
-
Set the HPLC parameters:
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound based on its retention time (determined from prior analytical runs or literature).
-
Evaporate the solvent from the collected fraction (lyophilization is preferred) to obtain pure this compound.
-
-
Purity Confirmation:
Data Presentation: HPLC Purification Parameters
| Parameter | Specification |
| Chromatography Mode | Reversed-Phase HPLC (RP-HPLC) |
| Column | Preparative C18 (e.g., Gemini, 5 µm)[17] |
| Mobile Phase | 65% Acetonitrile in Water[17] |
| Flow Rate | ~3.0 mL/min[17] |
| Detection | UV at 220 nm[17] or 254 nm[18] |
| Final Purity | >98%[17] |
III. Detailed Purification Workflow Diagram
This diagram illustrates the logical flow of the purification steps after the initial crude extract is obtained.
Caption: Logic diagram for the multi-step purification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Column Chromatography [comis.med.uvm.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. glenresearch.com [glenresearch.com]
- 16. atdbio.com [atdbio.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. Application of preparative high-speed counter-current chromatography for isolation and separation of schizandrin and gomisin A from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis of Gomisin S and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin S is a dibenzocyclooctadiene lignan, a class of natural products that exhibit a wide range of promising biological activities. Found in plants of the Schisandraceae family, these compounds have garnered significant interest from the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. The complex stereochemistry of this compound and its derivatives presents a considerable challenge for synthetic chemists, while also offering opportunities for the development of novel therapeutic agents with improved efficacy and selectivity.
These application notes provide a detailed overview of the chemical synthesis of this compound, drawing upon established stereoselective methods for related dibenzocyclooctadiene lignans. Furthermore, this document outlines protocols for the synthesis of key derivatives and summarizes their biological activities and associated signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals.
Chemical Synthesis of this compound
While a definitive total synthesis of this compound has not been explicitly detailed in the literature, a highly plausible and efficient route can be constructed based on the successful asymmetric and stereoselective syntheses of its isomers and other closely related dibenzocyclooctadiene lignans. The following protocol is a composite methodology derived from established synthetic strategies, such as those employing Suzuki-Miyaura cross-coupling, Stille reactions, and ring-closing metathesis to construct the core dibenzocyclooctadiene skeleton with high stereocontrol.[1]
Experimental Protocol: Proposed Enantioselective Synthesis of this compound
This protocol is a representative synthetic scheme and may require optimization of reaction conditions.
Part 1: Synthesis of the Biaryl Linkage
-
Suzuki-Miyaura Cross-Coupling: A suitably protected and functionalized aryl boronic acid and aryl halide are coupled in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to reflux for several hours until completion, as monitored by TLC or LC-MS.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the biaryl compound.
Part 2: Formation of the Dibenzocyclooctadiene Ring
-
Functional Group Manipulation: The biaryl intermediate undergoes a series of functional group transformations to introduce the necessary moieties for cyclization. This may involve reduction of ester groups to alcohols, protection of hydroxyl groups, and conversion of a hydroxyl group to a leaving group (e.g., mesylate or tosylate).
-
Intramolecular Cyclization: The key eight-membered ring is formed via an intramolecular reaction, such as a Stille coupling or a ring-closing metathesis (RCM). For RCM, the biaryl intermediate must be functionalized with two terminal alkenes. The reaction is carried out in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst).
-
Purification: The cyclized product is purified by column chromatography.
Part 3: Stereoselective Functionalization and Deprotection
-
Diastereoselective Reduction: A ketone on the cyclooctadiene ring can be stereoselectively reduced to a hydroxyl group using a chiral reducing agent, such as a CBS catalyst, to establish the desired stereochemistry at C7.[1]
-
Introduction of Methyl Groups: The methyl groups at C8 and C9 are introduced with specific stereochemistry, potentially through stereoselective alkylation or other established methods.
-
Final Deprotection: All protecting groups are removed under appropriate conditions to yield the final product, this compound. Purification is typically achieved by HPLC.
Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modification of the peripheral functional groups on the dibenzocyclooctadiene core. This allows for the exploration of structure-activity relationships and the development of analogs with enhanced biological properties.
General Protocol for Derivatization
-
Protection of Reactive Groups: If necessary, protect reactive hydroxyl or other functional groups on the this compound core that are not intended for modification.
-
Modification Reaction: Perform the desired chemical transformation. Common modifications include:
-
Esterification/Etherification: Reacting hydroxyl groups with acyl chlorides, anhydrides, or alkyl halides to produce esters or ethers.
-
Halogenation: Introducing halogen atoms onto the aromatic rings using electrophilic halogenating agents.
-
Click Chemistry: Introducing azide or alkyne functionalities to allow for subsequent cycloaddition reactions.
-
-
Deprotection: Remove any protecting groups to yield the final derivative.
-
Purification: Purify the final compound using chromatographic techniques.
Biological Activities of this compound and Its Derivatives
This compound and its derivatives have been reported to possess a variety of biological activities. The following tables summarize some of the key quantitative data available in the literature for various Gomisin compounds.
Table 1: Cytotoxic Activity of Gomisin Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Gomisin A | SKOV3 (Ovarian Cancer) | Not specified, synergistic with Paclitaxel | [2] |
| Gomisin A | A2780 (Ovarian Cancer) | Not specified, synergistic with Paclitaxel | [2] |
| Gomisin J | MCF7 (Breast Cancer) | <10 µg/mL (suppressed proliferation) | [3][4] |
| Gomisin J | MDA-MB-231 (Breast Cancer) | <10 µg/mL (suppressed proliferation) | [3][4] |
| Gomisin L1 | A2780 (Ovarian Cancer) | 21.92 ± 0.73 | [5] |
| Gomisin L1 | SKOV3 (Ovarian Cancer) | 55.05 ± 4.55 | [5] |
| Gomisin M2 | MDA-MB-231 (Breast Cancer) | ~60 | [6] |
| Gomisin M2 | HCC1806 (Breast Cancer) | ~57 | [6] |
| Gomisin B derivative (5b) | SIHA (Cervical Cancer) | 0.24 | [7] |
Table 2: Anti-inflammatory Activity of Gomisin Derivatives
| Compound | Assay | Effect | Reference |
| Gomisin J | LPS-stimulated RAW 264.7 cells | Reduced NO production | [8][9] |
| Gomisin N | LPS-stimulated RAW 264.7 cells | Reduced NO production | [8][9] |
| Schisandrin C | LPS-stimulated RAW 264.7 cells | Reduced NO production | [8][9] |
| Gomisin M2 | IMQ-induced psoriasis model | Decreased inflammatory cytokine expression | [10] |
Table 3: Neuroprotective and Other Activities of Gomisin Derivatives
| Compound | Model | Effect | Reference |
| Gomisin J | Cerebral ischemia/reperfusion in rats | Attenuated neuronal injury | [11][12] |
| Gomisin J | Angiotensin II-induced hypertension | Reversed increase in blood pressure | [13] |
| Gomisin N | Alzheimer's disease models | Rescued cognitive impairment | [14] |
| Gomisin A | HDF cells (aging model) | Inhibited ROS production | [15] |
| Gomisin J | t-BHP-induced oxidative damage in HT22 cells | EC₅₀ = 43.3 ± 2.3 µM | [16] |
Signaling Pathways Modulated by Gomisin Derivatives
Several signaling pathways have been identified as targets for the biological activities of Gomisin derivatives. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
Key Signaling Pathways
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Gomisin A has been shown to modulate this pathway in the context of cancer.[2]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Gomisin N has been shown to regulate this pathway in melanogenesis.[17]
-
NF-κB Pathway: A key regulator of inflammation and immune responses. Gomisin J and N have been shown to inhibit NF-κB activation.[8]
-
Nrf2 Pathway: This pathway is a critical regulator of the cellular antioxidant response. Gomisin N has been shown to activate the Nrf2 signaling pathway.[14]
Signaling Pathway Diagrams
Caption: Gomisin A modulation of the PI3K/Akt pathway.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sentosacy.com [sentosacy.com]
- 9. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Preventive effect of gomisin J from Schisandra chinensis on angiotensin II-induced hypertension via an increased nitric oxide bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for HPLC-UV Analysis of Gomisin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin S is a bioactive lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis are known for a variety of pharmacological activities, including hepatoprotective, neuroprotective, and anticancer effects.[1] Accurate and reliable analytical methods are crucial for the quality control of raw materials, standardization of extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the quantitative analysis of these compounds due to its sensitivity, specificity, and robustness.[2][3] This document provides a detailed protocol for the analysis of this compound using HPLC-UV.
Experimental Protocols
Sample Preparation: Extraction of Lignans from Schisandra chinensis
A variety of extraction methods can be employed to isolate lignans from Schisandra chinensis fruit. Two common methods are micelle-mediated extraction and matrix solid-phase dispersion (MSPD).
1. Micelle-Mediated Extraction:
This method offers a convenient alternative to conventional extraction systems.[4]
-
Objective: To extract dibenzocyclooctadiene lignans, including this compound, from the plant matrix.
-
Procedure:
-
Prepare a micellar solution (e.g., using a non-ionic surfactant like Triton X-100).
-
Add powdered Schisandra chinensis fruit to the micellar solution.
-
Sonicate or heat the mixture to facilitate the extraction process.
-
Centrifuge the mixture to separate the supernatant containing the lignans from the solid plant material.
-
Filter the supernatant through a 0.45 µm filter prior to HPLC injection.
-
2. Matrix Solid-Phase Dispersion (MSPD):
MSPD is a simplified sample extraction method that has been validated for the analysis of lignans in Schisandra chinensis.[4]
-
Objective: To efficiently extract and clean up lignans from the plant matrix simultaneously.
-
Procedure:
-
Use silica gel as the dispersing sorbent.
-
Maintain a ratio of silica gel to sample mass of 2:1.[4]
-
Grind the sample with the dispersing sorbent in a mortar and pestle until a homogeneous mixture is obtained.
-
Pack the mixture into a solid-phase extraction (SPE) cartridge.
-
Elute the lignans using a suitable solvent, such as methanol (e.g., 4 mL).[4]
-
Collect the eluate and filter it through a 0.45 µm filter before HPLC analysis.
-
HPLC-UV Analysis Method
This section details the chromatographic conditions for the separation and quantification of this compound.
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV/VIS detector.[5]
-
Column: A reversed-phase C18 column is typically used. A common specification is a Gemini RP-C18 column (5 µm particle size, 4.6 x 250 mm).[5]
-
Mobile Phase: The mobile phase composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is between 0.6 mL/min and 3.0 mL/min.[4][5]
-
Detection Wavelength: The UV detector can be set at a wavelength between 220 nm and 254 nm for the detection of lignans.[4][5]
-
Injection Volume: A standard injection volume of 20 µL is recommended.
-
Column Temperature: The analysis is typically performed at room temperature.
Data Presentation
The following tables summarize the quantitative data for the HPLC-UV analysis of lignans from Schisandra chinensis, including this compound and other related compounds for reference.
Table 1: Chromatographic Conditions and Performance Data
| Parameter | Method 1 | Method 2 |
| Column | Elite ODS C18 (250 mm × 4.6 mm, 5 µm)[6] | Gemini RP-C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and Water (Gradient)[6] | 65% Aqueous Acetonitrile (Isocratic)[5] |
| Flow Rate | Not Specified | 3.0 mL/min[5] |
| Detection Wavelength | Not Specified | 220 nm[5] |
| Linearity (r) | ≥ 0.9995 for 11 lignans[6] | Not Specified |
| Average Recoveries (%) | 97.74 to 102.71[6] | Not Specified |
Table 2: Linearity Ranges for Various Lignans from Schisandra chinensis [6]
| Compound | Linearity Range (µg/mL) |
| Schisandrin | 25.02 - 150.1 |
| Gomisin J | 5.20 - 31.20 |
| Schisandrol B | 10.99 - 65.94 |
| Angeloylgomisin H | 14.10 - 84.60 |
| Gomisin G | 2.55 - 15.30 |
| Schisantherin A | 3.79 - 22.74 |
| Schisantherin B | 8.32 - 49.92 |
| Deoxyschisandrin | 5.16 - 30.96 |
| γ-Schisandrin | 9.10 - 54.60 |
| Schisandrin B | 20.70 - 124.2 |
| Schisandrin C | 4.56 - 27.36 |
Note: Data for this compound was not explicitly found in the search results, but data for the structurally similar Gomisin G is included as a reference.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound from sample preparation to data analysis.
Caption: Workflow for this compound HPLC-UV analysis.
Logical Relationship of Analytical Parameters
This diagram shows the key parameters and their relationships in developing an HPLC-UV method for this compound.
Caption: Key parameters in HPLC-UV method development.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. jfda-online.com [jfda-online.com]
Preparing Gomisin S Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin S is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent. These properties are attributed to its ability to modulate various cellular signaling pathways, including NF-κB, MAPKs, and PI3K/Akt. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in-vitro and in-vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for nonpolar compounds. This document provides detailed application notes and a step-by-step protocol for the preparation of a this compound stock solution in DMSO.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₂₃H₃₀O₇ | [1] |
| Molecular Weight | 418.5 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in DMSO) | -80°C for up to 1 year | [3][4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in-vitro assays.
-
Equilibration: Allow the this compound powder vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.185 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 418.5 g/mol = 4.185 mg
-
-
Dissolution: Aseptically add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[3][4] For short-term storage, -20°C may be acceptable for up to one month.[5]
Application Notes
This compound and its analogs have been investigated for a range of biological activities. The following notes provide guidance on its application in common in-vitro assays.
General Considerations for Cell-Based Assays
-
Final DMSO Concentration: When preparing working solutions from the DMSO stock, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced artifacts.[6]
-
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the effective concentration range for your experimental system. Based on existing literature for Gomisin analogs, concentrations for in-vitro studies can range from the low micromolar (1-10 µM) to higher concentrations (>100 µM) for certain applications like inducing apoptosis.[6][7]
Anticancer Activity
This compound and related lignans have demonstrated cytotoxic effects on various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
-
Example Application: To assess the anticancer effects of this compound on a cancer cell line (e.g., MCF-7, HepG2), cells can be treated with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Cell viability can then be measured using assays such as MTT, XTT, or CellTiter-Glo®.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways like NF-κB and MAPK.[9]
-
Example Application: In a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophages, cells can be pre-treated with various concentrations of this compound for 1-2 hours before stimulation with LPS. The production of nitric oxide (NO) in the culture supernatant can be measured using the Griess reagent, and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified by ELISA or RT-qPCR.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sentosacy.com [sentosacy.com]
- 6. Gomisin A is a Novel Isoform-Specific Probe for the Selective Sensing of Human Cytochrome P450 3A4 in Liver Microsomes and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Gomisin N | Apoptosis | TargetMol [targetmol.com]
- 9. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Gomisin S Administration in Animal Models
Therefore, this document provides a detailed overview of the administration protocols and dosages used for other closely related Gomisin compounds in various animal models. This information can serve as a valuable reference for researchers and drug development professionals in designing initial dose-finding and efficacy studies for Gomisin S. It is crucial to underscore that these protocols are for related compounds and should be adapted with caution, starting with dose-escalation and toxicity studies for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the dosage and administration of various Gomisin compounds (excluding this compound due to lack of data) in different animal models, as reported in the cited literature.
Table 1: Dosage and Administration of Gomisin A in Animal Models
| Animal Model | Dosage | Route of Administration | Vehicle | Study Duration | Key Findings |
| Rats | 20.8 mg/kg | Not specified | Not specified | Single dose | Investigated pharmacokinetic interactions and effects on CYP3A. |
| Rats | 1.6, 4.0, 10 mg/kg | Intravenous | Not specified | Single dose | Studied metabolic fate and absorption. |
| Mice | Not specified | Not specified | Not specified | Not specified | Enhanced the antitumor effect of paclitaxel in an ovarian cancer model. |
Table 2: Dosage and Administration of Gomisin G in Animal Models
| Animal Model | Dosage | Route of Administration | Vehicle | Study Duration | Key Findings |
| Mice | Not specified | Oral | Not specified | Not specified | Improved muscle strength by enhancing mitochondrial biogenesis in a disuse muscle atrophy model. |
Table 3: Dosage and Administration of Gomisin J in Animal Models
| Animal Model | Dosage | Route of Administration | Vehicle | Study Duration | Key Findings |
| Rats | 5, 10, 20, 40, 80 mg/kg | Intraperitoneal | 0.1% DMSO and 1% hydroxyethyl cellulose in PBS | Single dose before reperfusion | Attenuated cerebral ischemia/reperfusion injury in a dose-dependent manner.[1][2] |
Table 4: Dosage and Administration of Gomisin M2 in Animal Models
| Animal Model | Dosage | Route of Administration | Vehicle | Study Duration | Key Findings |
| BALB/c Mice | 0.1, 1, 10 mg/kg | Oral | PBS | 3 weeks | Ameliorated atopic dermatitis-like skin lesions.[3] |
Table 5: Dosage and Administration of Gomisin N in Animal Models
| Animal Model | Dosage | Route of Administration | Vehicle | Study Duration | Key Findings |
| Rat and Mouse AD models | Not specified | Not specified | Not specified | 8 weeks | Rescued cognitive impairment in Alzheimer's disease models.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the administration of various Gomisin compounds. These can be adapted for initial studies with this compound.
Protocol 1: Intraperitoneal Administration of Gomisin J in a Rat Model of Cerebral Ischemia/Reperfusion Injury
Objective: To assess the neuroprotective effects of Gomisin J against cerebral ischemia/reperfusion injury.[1][2]
Materials:
-
Gomisin J (purity ≥ 99%)
-
Dimethyl sulfoxide (DMSO)
-
Hydroxyethyl cellulose
-
Phosphate-buffered saline (PBS)
-
Adult male Sprague-Dawley rats (250-280g)
-
Syringes and needles for injection
Procedure:
-
Preparation of Gomisin J Solution:
-
Dissolve Gomisin J in PBS containing 0.1% DMSO and 1% hydroxyethyl cellulose to achieve the desired final concentrations (5, 10, 20, 40, and 80 mg/kg body weight).
-
Ensure the solution is homogenous before administration.
-
-
Animal Model Induction:
-
Induce middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 2 hours) to create a model of focal cerebral ischemia.
-
-
Gomisin J Administration:
-
Immediately before reperfusion (i.e., removal of the occlusion), administer the prepared Gomisin J solution via intraperitoneal (IP) injection.
-
The volume of injection should be calculated based on the animal's body weight to deliver the target dose.
-
A control group should receive an IP injection of the vehicle (PBS with 0.1% DMSO and 1% hydroxyethyl cellulose) only.
-
-
Post-Administration Monitoring and Analysis:
-
After a set period of reperfusion (e.g., 24 hours), assess neurological deficits, infarct volume (using TTC staining), and brain water content.
-
Conduct biochemical assays to measure markers of apoptosis, inflammation, and oxidative stress in brain tissue.
-
Protocol 2: Oral Administration of Gomisin M2 in a Mouse Model of Atopic Dermatitis
Objective: To evaluate the therapeutic effects of Gomisin M2 on atopic dermatitis-like skin lesions.[3]
Materials:
-
Gomisin M2
-
Phosphate-buffered saline (PBS)
-
BALB/c mice
-
Oral gavage needles
Procedure:
-
Preparation of Gomisin M2 Suspension:
-
Suspend Gomisin M2 in PBS to the desired concentrations (0.1, 1, and 10 mg/kg).
-
-
Induction of Atopic Dermatitis-like Lesions:
-
Sensitize the mice by applying a sensitizing agent (e.g., 2,4-dinitrochlorobenzene - DNCB) to the ears.
-
Subsequently, challenge the sensitized area with the same agent and a mite extract (e.g., Dermatophagoides farinae extract) to induce skin lesions.
-
-
Gomisin M2 Administration:
-
Administer the prepared Gomisin M2 suspension orally to the mice daily for the duration of the study (e.g., 3 weeks).
-
Use an appropriate-sized oral gavage needle to ensure accurate delivery to the stomach.
-
A control group should receive oral administration of the vehicle (PBS) only.
-
-
Evaluation of Therapeutic Effects:
-
At the end of the treatment period, evaluate the severity of the skin lesions (e.g., ear thickness).
-
Perform histological analysis of the ear tissue to assess immune cell infiltration (eosinophils, mast cells).
-
Measure serum levels of immunoglobulins (e.g., IgE) and cytokine levels in the ear tissue and lymph nodes.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a signaling pathway modulated by a Gomisin compound and a general experimental workflow for in vivo studies.
Caption: Signaling pathway of Gomisin G in promoting mitochondrial biogenesis.
Caption: General experimental workflow for in vivo studies with Gomisin compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Testing Using Gomisin S in an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Gomisin S, a bioactive lignan derived from Schisandra chinensis, in cytotoxicity studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Introduction
This compound belongs to a class of dibenzocyclooctadiene lignans found in the fruit of Schisandra chinensis. Various Gomisins have demonstrated significant cytotoxic and anti-tumor activities across a range of cancer cell lines.[1][2][3][4] The mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), necroptosis, and cell cycle arrest.[3][4][5] A common mechanism observed for several Gomisin compounds is the induction of intracellular reactive oxygen species (ROS), which can trigger downstream apoptotic pathways.[2][6][7]
The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10][11] The quantity of this formazan, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[12]
This document provides a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cells using the MTT assay.
Data Presentation: Cytotoxicity of Various Gomisins in Cancer Cell Lines
The following table summarizes the cytotoxic activities of different Gomisin compounds as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Gomisin Compound | Cell Line(s) | IC50 Value(s) | Exposure Time (h) | Reference(s) |
| Gomisin A | Ovarian Cancer (SKOV3, A2780) | Used at 0.04 µM (in combination) | 6, 24 | [1] |
| Gomisin J | Breast Cancer (MCF7, MDA-MB-231) | Effective at <10 µg/ml | 72 | [3][5] |
| Gomisin L1 | Ovarian Cancer (A2780, SKOV3) | 21.92 µM, 55.05 µM | 48 | [2] |
| Gomisin M2 | Triple-Negative Breast Cancer (MDA-MB-231, HCC1806) | ~57-60 µM | 48 | [4] |
| Gomisin N | HeLa | Used at 100 µM | 2.5 - 3.5 | [7] |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in Dimethyl Sulfoxide, DMSO, to create a stock solution)
-
Target cancer cell line(s) (e.g., A2780, SKOV3, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 5-10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][13]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[8][11]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)[8]
-
Humidified incubator (37°C, 5% CO2)
Protocol for MTT Assay with this compound
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in a complete culture medium to a final concentration that will result in 50-70% confluency after 24 hours. A typical seeding density is between 3,000 and 10,000 cells per well (100 µL) in a 96-well plate.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should span a range to determine the IC50 value (e.g., 1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][3]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. The incubation time can be optimized for the specific cell line.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8][11]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway for Gomisin-Induced Cytotoxicity
Caption: this compound induces apoptosis through ROS production and caspase activation.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Western Blot Analysis of Proteins Affected by Gomisin S and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Important Note on Gomisin S
Initial literature searches did not yield specific studies detailing the effects of This compound on protein expression as analyzed by Western blot. The available data primarily focuses on other closely related lignans from Schisandra chinensis, such as Gomisin A, C, G, and N. This document provides a comprehensive overview of the well-documented effects of these Gomisin analogs on various signaling pathways and protein expression levels. The presented protocols and data will serve as a valuable resource for researchers investigating the broader family of Gomisin compounds, including the less-studied this compound.
Introduction
Gomisins are a group of dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Western blot analysis is a pivotal technique to elucidate the molecular mechanisms underlying these activities by examining the impact of Gomisins on specific protein expression levels and signaling pathways.
These application notes provide a summary of the known protein targets of various Gomisins, detailed protocols for their analysis via Western blotting, and visual representations of the implicated signaling pathways.
Data Presentation: Proteins Regulated by Gomisin Analogs
The following tables summarize the quantitative and qualitative changes in protein expression observed in response to treatment with various Gomisin compounds, as determined by Western blot analysis in several studies.
Table 1: Effects of Gomisin A on Protein Expression
| Protein Target | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| Cu/Zn-SOD, Mn-SOD, HO-1 | Human Diploid Fibroblasts | Not specified | Increased expression | [1] |
| NF-κB (nuclear translocation) | Human Diploid Fibroblasts | Not specified | Inhibited | [1] |
| CDK4, Cyclin B1 | Ovarian Cancer Cells | Not specified | Downregulated | [2] |
| EGFR, PI3K, Akt, p-Akt | Ovarian Cancer Cells | Not specified | Downregulated | [2] |
| MMP-2 | Ovarian Cancer Cells | Not specified | Downregulated | [2] |
Table 2: Effects of Gomisin C on Protein Expression
| Protein Target | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| PPARγ, C/EBPα | 3T3-L1 Adipocytes | Not specified | Downregulated | [3] |
| C/EBPβ | 3T3-L1 Adipocytes | Not specified | Downregulated by 55% | [3] |
| KLF2 | 3T3-L1 Adipocytes | Not specified | Upregulated 1.5-fold | [3] |
| NRF2 | 3T3-L1 Adipocytes | Not specified | Increased protein abundance | [3][4] |
| KEAP1 | 3T3-L1 Adipocytes | Not specified | Decreased protein abundance | [3][4] |
| JAK2-STAT signaling | 3T3-L1 Adipocytes | Not specified | Decreased phosphorylation | [3][4] |
Table 3: Effects of Gomisin G on Protein Expression
| Protein Target | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| Myostatin, Atrogin-1, MuRF1 | Disuse Muscle Atrophic Mice | 1 mg/kg/day | Decreased expression | [5][6] |
| mTOR, 4E-BP1 | Disuse Muscle Atrophic Mice | 1 mg/kg/day | Increased expression | [5][6] |
| Sirt1/PGC-1α signaling | Disuse Muscle Atrophic Mice | 1 mg/kg/day | Activated | [5] |
Table 4: Effects of Gomisin N on Protein Expression
| Protein Target | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |
| PPARγ | 3T3-L1 Adipocytes | 25 µM | Reduced by 42.3% | [7] |
| C/EBPα | 3T3-L1 Adipocytes | 25 µM | Reduced by 20.8% | [7] |
| FAS | 3T3-L1 Adipocytes | 25 µM | Reduced by 33.4% | [7] |
| p-AMPK | 3T3-L1 Adipocytes | Dose-dependent | Increased | [7] |
| FGF21, PRDM16, PGC1α, UCP1 | 3T3-L1 Adipocytes | Dose-dependent | Increased | [7] |
| Phospho-PI3K, Phospho-Akt, Mcl-1 | HepG2 and HCCLM3 cells | Not specified | Lowered protein levels | [8] |
| mTOR | HepG2 and HCCLM3 cells | Not specified | Activated | [8] |
| ULK1 | HepG2 and HCCLM3 cells | Not specified | Inhibited | [8] |
Table 5: Effects of Other Gomisins on Protein Expression
| Gomisin | Protein Target | Cell Line/Model | Observed Effect | Reference |
| Gomisin J | eNOS, AMPK | Human Coronary Artery Endothelial Cells, HepG2 cells | Activated | [9][10] |
| Gomisin J | NF-κB | - | Inhibited | [10] |
| Gomisin J | Nrf2/HO-1 | - | Activated | [10] |
| Gomisin J | SREBP-1c, FAS | HepG2 cells | Downregulated | [10] |
| Gomisin J | PPARα, PGC-1α | HepG2 cells | Upregulated | [10] |
| Gomisin L1 | NADPH Oxidase | Human Ovarian Cancer Cells | Regulated to induce apoptosis | [11] |
Experimental Protocols
This section provides a detailed, generalized protocol for Western blot analysis to investigate the effects of Gomisin compounds on protein expression in cell culture models. This protocol is a composite based on standard methodologies and should be optimized for specific experimental conditions.
Cell Culture and Gomisin Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Gomisin Preparation: Prepare a stock solution of the desired Gomisin compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the Gomisin-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the Gomisin stock).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction (Lysis)
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the samples briefly on ice.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the membrane again three times for 10-15 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Signal Capture: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or total protein stain) to correct for variations in protein loading.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Gomisin analogs and a general experimental workflow for Western blot analysis.
References
- 1. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Gomisin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin S, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, is a subject of growing interest in pharmacological research due to the established anti-cancer properties of related compounds. Lignans from Schisandra chinensis, such as Gomisin N, have been shown to induce apoptosis in various cancer cell lines.[1][2] This document provides a comprehensive guide to analyzing the pro-apoptotic effects of this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. While specific quantitative data and signaling pathways for this compound are not extensively documented in current literature, this guide utilizes data from the closely related compound Gomisin N as a representative example and outlines established protocols applicable to the study of this compound.
The Annexin V/PI assay is a robust method for detecting and quantifying apoptosis.[3] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[3] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore excluded from viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[3] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following table summarizes quantitative data on apoptosis induction by Gomisin N, a structurally similar lignan to this compound, in HeLa cells as determined by Annexin V-FITC flow cytometry. This data is presented as a representative example of the type of results that can be obtained when studying the effects of this compound.
| Treatment Group | Description | Percentage of Apoptotic Cells (Annexin V Positive) |
| Control | Untreated HeLa cells | 4.4% |
| TRAIL alone | HeLa cells treated with 100 ng/ml TRAIL for 6 hours | 14.7% |
| Gomisin N alone | HeLa cells treated with 100 µM Gomisin N for 6.5 hours | 10.1% |
| Gomisin N + TRAIL | HeLa cells pre-treated with 100 µM Gomisin N for 30 minutes, followed by 100 ng/ml TRAIL for 6 hours | 66.1% |
| Data sourced from a study on Gomisin N and its effect on TRAIL-induced apoptosis in HeLa cells.[1] |
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related Gomisin compounds, particularly Gomisin N, a plausible signaling pathway for this compound-induced apoptosis is proposed. This pathway involves the generation of reactive oxygen species (ROS), which can lead to the upregulation of death receptors and subsequent activation of the extrinsic apoptosis pathway. Furthermore, inhibition of pro-survival pathways such as NF-κB and EGFR may also contribute to the pro-apoptotic effects.[1][4][5]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
This section details the methodology for analyzing this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.
I. Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, U937) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For suspension cells, seed at a concentration of 0.5-1 x 10^6 cells/mL.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for different time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (cells treated with the same concentration of solvent used for this compound) and an untreated control.
-
For positive controls, use a known apoptosis-inducing agent (e.g., staurosporine).
-
II. Annexin V/PI Staining
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS and resuspend the cells in 1X Annexin V Binding Buffer.
-
Cell Counting: Determine the cell concentration using a hemocytometer or an automated cell counter. Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
III. Flow Cytometry Analysis
-
Instrument Setup:
-
Turn on the flow cytometer and allow it to warm up.
-
Set up the appropriate lasers and filters for the fluorochromes used (e.g., blue laser for FITC and PI).
-
Create a dot plot of Forward Scatter (FSC) vs. Side Scatter (SSC) to gate on the cell population of interest and exclude debris.
-
-
Compensation Controls:
-
Use unstained cells to set the baseline fluorescence.
-
Use single-stained controls (Annexin V only and PI only) to perform fluorescence compensation and correct for spectral overlap.
-
-
Data Acquisition:
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) within the gated cell population.
-
-
Data Analysis:
-
Create a quadrant dot plot of Annexin V fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
The four quadrants represent:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant for all treatment groups.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the flow cytometry analysis of this compound-induced apoptosis.
Caption: Workflow for apoptosis analysis by flow cytometry.
Conclusion
The protocols and information provided in this document offer a robust framework for investigating the pro-apoptotic effects of this compound. By employing Annexin V/PI staining and flow cytometry, researchers can accurately quantify the induction of apoptosis and contribute to the understanding of the therapeutic potential of this and related compounds. Given the current literature, it is reasonable to hypothesize that this compound, like other dibenzocyclooctadiene lignans, induces apoptosis through mechanisms involving ROS generation and modulation of key cell survival and death pathways. Further research is warranted to elucidate the specific molecular mechanisms of this compound.
References
- 1. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Gomisin S for Murine Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gomisin S is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. Lignans from this genus, including various Gomisins, have garnered significant interest for their diverse pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The mechanism of action for many of these related compounds involves the modulation of key signaling pathways, including NF-κB and STAT1, and regulation of oxidative stress.[4][5] Preclinical evaluation of this compound in murine models is crucial for understanding its therapeutic potential. A significant challenge in the in vivo assessment of this compound is its presumed poor aqueous solubility, a common characteristic of dibenzocyclooctadiene lignans. This necessitates the development of a suitable formulation to ensure adequate oral bioavailability for mouse studies. These application notes provide detailed protocols for the formulation, administration, and preliminary assessment of this compound in mice.
Data Presentation
Physicochemical Properties and Solubility of this compound and Related Lignans
| Parameter | This compound | Gomisin A | Gomisin G | Gomisin J | Gomisin N |
| Molecular Formula | C23H28O7 | C23H28O6 | C30H32O9 | C22H28O6 | C23H28O6 |
| Molecular Weight | 416.47 g/mol | 400.49 g/mol | 536.57 g/mol | 388.45 g/mol | 400.46 g/mol |
| Known Solvents & Concentration | Data not available | Soluble in saline (for IP injection)[3] | Orally administered to mice (vehicle not specified)[6][7] | Soluble in DMSO (30 mg/mL), Ethanol (30 mg/mL)[7] | Soluble in DMSO (100 mg/mL, with sonication)[8] |
| Presumed Solubility | Poorly soluble in water | Poorly soluble in water | Poorly soluble in water | Poorly soluble in water | Poorly soluble in water |
Recommended Vehicle Compositions for Oral Gavage of Poorly Soluble Compounds
| Formulation ID | Composition | % DMSO | % PEG400 | % Tween 80 | % Aqueous Vehicle | Suitability |
| V-01 | DMSO/PEG400/Tween 80/Saline | 5-10% | 30-40% | 5% | 45-60% | Common for initial screening of poorly soluble compounds. |
| V-02 | DMSO/Corn Oil | 10% | - | - | 90% (Corn Oil) | Suitable for lipophilic compounds; may enhance lymphatic absorption. |
| V-03 | 0.5% Methylcellulose (or CMC) | - | - | - | 100% (in water) | Suspension for compounds that are difficult to solubilize. |
| V-04 | DMSO/PEG300/Ethanol | 50% | 40% | - | 10% (Ethanol) | Higher solubilizing capacity, but potential for increased toxicity.[9] |
Note: These are starting point formulations. The optimal vehicle for this compound should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
This protocol is recommended for initial studies when the precise solubility of this compound is unknown.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice (e.g., 25 g), and the dosing volume (e.g., 10 µL/g or 250 µL for a 25g mouse), calculate the final concentration of the formulation.
-
Example: For a 10 mg/kg dose in a 25 g mouse with a 250 µL dosing volume, the concentration is 1 mg/mL.
-
-
Prepare the vehicle: In a sterile tube, prepare the desired volume of the vehicle. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.
-
Sequentially add the PEG400 and Tween 80, vortexing after each addition.
-
Finally, add the saline dropwise while continuously vortexing to prevent precipitation.
-
-
Final Formulation: The final product should be a homogenous suspension or solution. Visually inspect for any precipitation. If precipitation occurs, adjustments to the vehicle composition may be necessary.
-
Vehicle Control: Prepare a vehicle control formulation following the same procedure but without the addition of this compound.
Protocol 2: Oral Administration by Gavage in Mice
Materials:
-
Prepared this compound formulation and vehicle control
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL)
-
Experimental mice
Procedure:
-
Animal Handling: Handle the mice gently to minimize stress. Acclimatize the animals to the handling procedure for several days before the experiment.
-
Dose Preparation: Draw the calculated volume of the this compound formulation or vehicle control into a syringe fitted with a gavage needle. Ensure there are no air bubbles.
-
Gavage Procedure:
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the formulation.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Monitor the mice for any signs of distress or toxicity, such as changes in behavior, weight loss, or signs of aspiration.
Protocol 3: Preliminary Toxicity Assessment
Procedure:
-
Administer a single dose of this compound at the intended therapeutic dose and at 5x and 10x multiples.
-
Monitor the mice daily for 7-14 days for:
-
Changes in body weight.
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration).
-
Changes in food and water intake.
-
-
At the end of the observation period, euthanize the mice and perform a gross necropsy to examine major organs for any abnormalities.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound in mice.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Gomisin S using Analytical Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gomisin S is a lignan compound isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. Due to its potential therapeutic properties, including hepatoprotective and neuroprotective effects, there is a growing need for accurate and reliable methods for its quantification in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations. This application note provides a detailed protocol for the quantification of this compound using a certified analytical standard and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
This compound Analytical Standard: Physicochemical Properties
A certified analytical standard is crucial for accurate quantification. The table below summarizes the key physicochemical properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₈H₃₄O₉ |
| Molecular Weight | 514.56 g/mol |
| CAS Number | 60547-74-2 |
| Appearance | White to off-white crystalline powder |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in Methanol, Ethanol, DMSO |
| Storage Conditions | -20°C, protected from light |
Experimental Protocol: Quantification of this compound by HPLC-MS/MS
This protocol outlines the steps for preparing standards, processing samples, and analyzing this compound content.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Vortex mixer and sonicator
-
Analytical balance
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution with methanol to a final volume of 10 mL.
-
Calibration Standards (1-200 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with methanol. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, 100, and 200 ng/mL.
Sample Preparation (from Schisandra chinensis fruit powder)
-
Extraction: Weigh 1.0 g of dried Schisandra chinensis fruit powder into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration and Dilution: Collect the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered extract with methanol to bring the expected this compound concentration within the range of the calibration curve.
HPLC-MS/MS Instrumental Conditions
The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12-15 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Q1 (Precursor Ion): 515.2 m/z; Q3 (Product Ion): 365.1 m/z |
| Declustering Potential | 80 V |
| Collision Energy | 25 eV |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Source Temperature | 500°C |
Visualized Workflows and Pathways
Experimental Workflow for this compound Quantification
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Potential Signaling Pathway Modulation by Lignans
This compound, as a lignan, may influence cellular pathways such as the Nrf2 signaling pathway, which is critical in the antioxidant response. The diagram below provides a simplified representation of this pathway.
Caption: Simplified Nrf2 signaling pathway potentially modulated by this compound.
Conclusion
This application note provides a comprehensive and reliable protocol for the quantification of this compound using a certified analytical standard with HPLC-MS/MS. The detailed steps for standard preparation, sample extraction, and instrumental analysis, along with the specified MRM transitions, ensure high sensitivity and selectivity. Adherence to this protocol will enable researchers to obtain accurate and reproducible results, facilitating further research into the pharmacology and therapeutic potential of this compound.
Troubleshooting & Optimization
Gomisin S stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Gomisin S. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound in powdered form should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C to ensure stability for up to one year. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I store this compound solutions at -20°C?
While -80°C is recommended for long-term storage of solutions, some suppliers suggest that storage at -20°C is acceptable for shorter periods, typically up to one month. If a solution is stored at -20°C for longer than one month, its efficacy should be re-examined before use.
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific requirements of your experiment.
Q5: Are there any materials or substances that are incompatible with this compound?
Yes, this compound should be kept away from strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | Ensure this compound powder is stored at -20°C and solutions at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the age of the stock solution and re-test its purity if necessary. |
| Inconsistent experimental results. | Inconsistent concentration of this compound stock solution. | Prepare fresh stock solutions from powder for critical experiments. Validate the concentration of your stock solution using a validated analytical method, such as HPLC-UV. |
| Instability of this compound in the experimental medium (e.g., cell culture media, buffer). | The stability of this compound in aqueous-based experimental media over time is not well-documented. It is recommended to prepare fresh dilutions from a concentrated stock solution immediately before each experiment. Consider performing a preliminary stability test of this compound in your specific experimental buffer if incubations are lengthy. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of this compound during sample preparation or analysis. | Protect solutions from light and keep them cool during sample preparation. Ensure the mobile phase and diluents are compatible with this compound. Investigate potential degradation pathways such as hydrolysis, oxidation, or photolysis. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle samples carefully to avoid contamination. Run a blank solvent injection to check for system contamination. |
Stability and Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Reported Stability Duration | Notes |
| Powder | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area. |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | 1 month | Re-examine efficacy if stored for longer periods. |
Experimental Protocols
Protocol 1: General Stability Assessment in Solution
Objective: To determine the stability of this compound in a specific solvent over time at different temperatures.
Methodology:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO, Ethanol).
-
Aliquot the stock solution into multiple vials.
-
Store the vials at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature condition.
-
Analyze the concentration of this compound in each sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under stress conditions.
Methodology:
-
Acid and Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples and analyze by HPLC or LC-MS/MS to identify and quantify any degradation products.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a set time.
-
Analyze the sample by HPLC or LC-MS/MS.
-
-
Photostability:
-
Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a specified light intensity).
-
Protect a control sample from light.
-
Analyze both the exposed and control samples by HPLC at various time intervals.
-
-
Thermal Degradation:
-
Expose solid this compound powder to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Dissolve the heat-treated powder and analyze by HPLC.
-
Analytical Method: Stability-Indicating HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is commonly used for the separation of lignans. The exact gradient program would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Validation: The method should be validated to demonstrate its ability to separate this compound from its potential degradation products, ensuring specificity.
Visualizations
Caption: Workflow for handling and stability testing of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
Technical Support Center: Optimizing Gomisin S Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Gomisin S and its related lignans in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its general mechanism of action in cancer cells? this compound belongs to a class of dibenzocyclooctadiene lignans isolated from the plant Schisandra chinensis. While specific data for this compound is limited, related Gomisins have been shown to exert anti-cancer effects through various mechanisms, including inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inhibiting cell proliferation.[1][2][3] For instance, Gomisin N induces apoptosis in liver and cervical cancer cells, while Gomisin G suppresses the proliferation of triple-negative breast cancer cells by causing G1 phase cell cycle arrest.[3][4][5]
Q2: How should I prepare and store this compound for cell culture experiments? this compound, like other lignans, generally has poor water solubility.[6][7] Therefore, it is recommended to dissolve the solid compound in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[8] This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution should be freshly diluted in the complete cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells, typically below 0.1% - 0.5%.[9]
Q3: What is a good starting concentration range for this compound in a new cancer cell line? The optimal concentration of this compound is highly dependent on the specific cancer cell line. Based on studies of related Gomisins, a broad range from 1 µM to 100 µM is a reasonable starting point for dose-response experiments. For example, some Gomisin B analogues show potent cytotoxicity with IC50 values as low as 0.24 µM in SIHA cells, while Gomisin N has been used at concentrations up to 100 µM in HeLa cells.[1][10] It is recommended to perform a cell viability assay (e.g., MTT or WST-1) with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[11]
Q4: What are the primary signaling pathways affected by Gomisins? Several key signaling pathways involved in cancer cell survival and proliferation are modulated by Gomisins:
-
PI3K/Akt/mTOR Pathway: Gomisin N has been shown to inhibit the PI3K-Akt pathway, which is crucial for cell survival and growth, in liver cancer cells.[4] Gomisin A also appears to inhibit this pathway in non-small cell lung cancer.[2]
-
Apoptosis Pathways: Gomisin N can enhance apoptosis by increasing the generation of reactive oxygen species (ROS), which leads to the upregulation of death receptors DR4 and DR5.[1][12] This activates the caspase cascade (caspase-8, caspase-3) to execute cell death.[1]
-
NF-κB and EGFR Pathways: In HeLa cells, Gomisin N enhances TNF-α-induced apoptosis by inhibiting the pro-survival NF-κB and EGFR signaling pathways.[5]
Troubleshooting Guide
Q5: I am not observing any significant decrease in cell viability. What could be the issue?
-
Sub-optimal Concentration: The concentration range you are testing may be too low for your specific cell line. Some cell lines exhibit resistance and may require higher concentrations. Try expanding your dose-response curve to higher concentrations (e.g., up to 200 µM), ensuring solvent concentration remains non-toxic.
-
Insufficient Incubation Time: The anti-proliferative or apoptotic effects of this compound may require a longer duration to become apparent. The ideal endpoint for a viability assay can vary significantly between cell lines and compounds.[11] Consider extending the incubation period from 24 hours to 48 or 72 hours.
-
Compound Instability: While many lignans are stable, repeated freeze-thaw cycles of the stock solution or prolonged incubation at 37°C in media could potentially lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. High cell density can mask cytotoxic effects. Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Q6: My cell viability results are inconsistent across replicate experiments. What should I check?
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is identical across all wells, including the vehicle control. High solvent concentrations can introduce variability and toxicity.[9]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Assay Optimization: Cell viability assays themselves can be a source of variability. Factors like incubation time with the viability reagent (e.g., MTT, WST-1) and the specific metabolic activity of your cell line can impact results. Ensure these parameters are optimized and consistently applied.[13]
Q7: How can I determine if this compound is inducing apoptosis or cell cycle arrest in my cancer cells? These are distinct mechanisms that require different assays to confirm:
-
To detect apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both. Another common method is Western blotting for cleaved PARP and cleaved Caspase-3, which are key markers of apoptosis.[1][5]
-
To detect cell cycle arrest: Use Propidium Iodide (PI) staining of fixed and permeabilized cells, followed by flow cytometry. This allows you to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase (e.g., G1) suggests cell cycle arrest.[3][14]
Quantitative Data Summary
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Source |
| Gomisin L1 | A2780 (Ovarian) | Not Specified | Potent Cytotoxicity | [14][15] |
| Gomisin L1 | SKOV3 (Ovarian) | Not Specified | Potent Cytotoxicity | [14][15] |
| Gomisin L1 | HL-60 (Leukemia) | Not Specified | 82.02 µM | [14] |
| Gomisin L1 | HeLa (Cervical) | Not Specified | 166.19 µM | [14] |
| Gomisin M2 | MDA-MB-231 (Breast) | Alamar Blue | ~57-60 µM | [16] |
| Gomisin M2 | HCC1806 (Breast) | Alamar Blue | ~57-60 µM | [16] |
| Gomisin B analogue (5b) | SIHA (Cervical) | Not Specified | 0.24 µM | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (WST-1 Assay)
This protocol provides a general method for determining the effect of this compound on cancer cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a pre-optimized density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" with the highest concentration of DMSO used and a "no treatment" control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[1]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across experiments and optimized for the cell line's metabolic rate.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (and controls) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.[14] The data will allow for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Visualizations
Caption: General experimental workflow for assessing this compound effects.
Caption: Gomisin N-induced extrinsic apoptosis signaling pathway.[1][12]
Caption: Inhibition of the PI3K/Akt pro-survival pathway by Gomisin N.[4]
References
- 1. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurisin A Complexed with 2,6-Di- O-methyl-β-cyclodextrin Enhances Aqueous Solubility, Thermal Stability, and Antiproliferative Activity against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
potential off-target effects of Gomisin S in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gomisin S. The information is designed to help anticipate and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Direct off-target effects of this compound have not been extensively documented in publicly available literature. However, based on the activity of structurally similar dibenzocyclooctadiene lignans like Gomisin A, Gomisin J, and Gomisin N, researchers should be aware of potential interactions with various signaling pathways.[1][2][3][4][5][6][7] These may include:
-
Inflammatory Pathways: Modulation of NF-κB and MAPK (p38, ERK1/2, JNK) signaling.[1]
-
Cell Survival and Proliferation Pathways: Effects on the PI3K/Akt signaling cascade.
-
Apoptosis Machinery: Induction of programmed cell death, potentially through caspase activation.[8][9]
-
Ion Channels: Gomisin A has been shown to inhibit voltage-gated sodium channels.[10]
-
Metabolic Enzymes: Closely related compounds have demonstrated effects on enzymes involved in cellular metabolism.[11]
It is crucial to experimentally verify these potential off-target effects in your specific model system.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can arise from several factors, including but not limited to:
-
Compound Purity and Stability: Ensure the purity of your this compound sample and follow recommended storage conditions to prevent degradation.
-
Cell Line Variability: Different cell lines may have varying expression levels of on- and off-target proteins, leading to different responses.
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence cellular responses to treatment.
-
Undiscovered Off-Target Effects: The observed phenotype might be a result of this compound interacting with an unknown protein in your system.
A systematic troubleshooting approach, including the validation of reagents and experimental conditions, is recommended.
Q3: How can I proactively screen for this compound off-target effects?
A3: Several experimental strategies can be employed to identify potential off-target interactions early in your research:
-
Target-Based Screening:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify any inhibitory activity.
-
Receptor Binding Assays: Evaluate the binding of this compound to a broad range of receptors.
-
-
Cell-Based Screening:
-
Cellular Thermal Shift Assay (CETSA): This method can detect direct binding of this compound to proteins in a cellular context.[12][13][14][15][16]
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to observe cellular changes that may indicate off-target effects.[17][18][19]
-
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
| Potential Cause | Troubleshooting Step |
| Off-target kinase inhibition/activation | Perform an in vitro kinase assay panel to screen this compound against a broad range of kinases. |
| Modulation of PI3K/Akt or MAPK pathways | Use Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK, p38) following this compound treatment. |
| Induction of apoptosis or necrosis | Conduct apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to determine if the observed effect is due to programmed cell death. |
Issue 2: Unexplained Inflammatory or Anti-inflammatory Responses
| Potential Cause | Troubleshooting Step |
| Modulation of NF-κB signaling | Perform a reporter assay for NF-κB activity or use Western blotting to check for the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65). |
| Effect on cytokine production | Use ELISA or multiplex assays to measure the levels of key pro-inflammatory and anti-inflammatory cytokines in response to this compound. |
Issue 3: In vivo Efficacy Does Not Match in vitro Potency
| Potential Cause | Troubleshooting Step |
| Poor pharmacokinetic properties | Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
| Binding to plasma proteins | Perform plasma protein binding assays to assess the fraction of unbound, active this compound. |
| Unidentified off-target in the in vivo model | Consider performing a Cellular Thermal Shift Assay (CETSA) on tissue samples from treated animals to identify potential in vivo targets. |
Quantitative Data Summary
The following tables present hypothetical data that could be generated from the recommended screening assays. These are for illustrative purposes and actual results may vary.
Table 1: Hypothetical Kinase Inhibition Profile of this compound (10 µM)
| Kinase | % Inhibition |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| Kinase D | 5% |
Table 2: Hypothetical Receptor Binding Affinity of this compound
| Receptor | IC50 (µM) |
| Receptor X | 2.5 |
| Receptor Y | 15.8 |
| Receptor Z | > 100 |
Experimental Protocols
In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase using an ADP-Glo™ or similar luminescent assay format.[20][21][22][23][24]
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 0.01 to 100 µM.
-
Assay Plate Preparation: Add 1 µL of each this compound dilution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines a method to detect the binding of this compound to target proteins in intact cells.[12][13][14][15][16]
Materials:
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
-
PCR thermocycler
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating:
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes in a PCR thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.
-
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Receptor Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.[25][26][27][28][29]
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Assay buffer
-
Unlabeled competitor (positive control)
-
Glass fiber filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Assay buffer
-
Serial dilutions of this compound or unlabeled competitor.
-
A fixed concentration of the radiolabeled ligand.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Visualizations
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
Caption: Potential off-target modulation of NF-κB and MAPK signaling pathways by this compound.
References
- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans overcome drug resistance in lung cancer cells--study of structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene lignans from Schisandra chinensis and their inhibitory activity on NO production in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]
- 10. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin J inhibits the glioma progression by inducing apoptosis and reducing HKII-regulated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. benchchem.com [benchchem.com]
- 21. In vitro kinase assay [protocols.io]
- 22. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. Receptor-Ligand Binding Assays [labome.com]
- 26. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. researchgate.net [researchgate.net]
overcoming challenges in the large-scale synthesis of Gomisin S
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of Gomisin S.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in scaling up the synthesis of this compound?
A1: The most significant challenges encountered during the scale-up of this compound synthesis include:
-
Stereocontrol: Achieving the desired stereochemistry at multiple chiral centers on a large scale can be difficult, often requiring precise control of reaction conditions and potentially expensive chiral catalysts or resolving agents.
-
Reagent Handling and Cost: The cost and safe handling of reagents, especially those used in stoichiometric amounts or those that are hazardous, become major considerations at an industrial scale.
-
Reaction Kinetics and Heat Transfer: Reactions that are well-behaved in the lab can become difficult to control on a large scale due to changes in the surface-area-to-volume ratio, affecting heat transfer and potentially leading to side reactions.
-
Purification: The purification of intermediates and the final product can be challenging, often requiring large volumes of solvents and specialized chromatographic techniques that are expensive and time-consuming to scale up.[1][2]
-
Byproduct Formation: Minor side reactions at the lab scale can become significant sources of impurities at a larger scale, complicating purification and reducing overall yield.
Q2: How can I improve the yield of the key coupling reactions in the synthesis?
A2: Improving the yield of coupling reactions, which are often central to the synthesis of lignans like this compound, can be approached by:
-
Optimizing Reaction Conditions: Systematically screen parameters such as temperature, concentration, reaction time, and catalyst loading.
-
Catalyst and Ligand Selection: For cross-coupling reactions, the choice of catalyst and ligand is critical. A thorough evaluation of different catalyst systems may be necessary.
-
Reagent Purity: Ensure the high purity of starting materials and reagents, as impurities can poison catalysts or lead to side reactions.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of sensitive reagents and intermediates.
Q3: What are the most effective methods for purifying this compound on a large scale?
A3: Large-scale purification of complex molecules like this compound often moves away from traditional laboratory-scale column chromatography. Effective industrial-scale methods include:
-
Crystallization: This is often the most cost-effective method for purifying the final product if a suitable solvent system can be found.
-
Preparative HPLC: While expensive, this can be a highly effective method for achieving high purity.
-
Centrifugal Partition Chromatography (CPC): This technique is a liquid-liquid chromatography method that can be a good alternative to solid-phase chromatography for large-scale purification, minimizing the loss of product on solid supports.[2]
-
Ion-Exchange Chromatography: If the molecule or key impurities have ionizable groups, this can be a very effective and scalable purification step.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Oxidative Biaryl Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or proceeds slowly. | Inactive or poisoned catalyst. | - Ensure the catalyst is fresh and handled under strictly anhydrous and anaerobic conditions. - Purify starting materials to remove any potential catalyst poisons (e.g., sulfur-containing compounds). |
| Formation of multiple byproducts. | Non-selective reaction conditions. | - Lower the reaction temperature to improve selectivity. - Screen different solvents to find one that favors the desired reaction pathway. - Investigate different oxidizing agents and their equivalents. |
| Inconsistent results between batches. | Variability in raw material quality or reaction setup. | - Implement strict quality control for all starting materials and reagents. - Standardize all reaction parameters, including the rate of reagent addition and stirring speed. |
Problem 2: Poor Stereoselectivity in a Key Reduction Step
| Symptom | Possible Cause | Suggested Solution |
| Formation of diastereomeric mixtures. | Insufficient facial selectivity of the reducing agent. | - Screen a variety of reducing agents with different steric bulk. - Investigate the use of substrate-directable reductions. - Optimize the reaction temperature; lower temperatures often lead to higher selectivity. |
| Epimerization of existing stereocenters. | Harsh reaction conditions (e.g., strongly basic or acidic). | - Use milder reducing agents that operate under neutral conditions. - Buffer the reaction mixture to maintain a stable pH. - Minimize the reaction time to reduce exposure to harsh conditions. |
Problem 3: Difficulties in Removing a Protecting Group
| Symptom | Possible Cause | Suggested Solution |
| Incomplete deprotection. | Insufficient reagent or deactivating impurities. | - Increase the equivalents of the deprotecting agent. - Ensure the substrate is fully dissolved and the reaction is well-mixed. - Add a scavenger if the protecting group can re-attach. |
| Degradation of the product during deprotection. | The substrate is sensitive to the deprotection conditions. | - Screen for orthogonal protecting groups that can be removed under milder conditions. - Lower the reaction temperature and carefully monitor the reaction progress to stop it before significant degradation occurs. |
Quantitative Data Summary
The following table summarizes representative yields for key transformations in the synthesis of related dibenzocyclooctadiene lignans, which can serve as a benchmark for the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference Compound |
| Oxidative Coupling | Substituted Phenol | Biphenyl Intermediate | Hypervalent Iodine Reagent | ~60-70% | Gomisin Analogue |
| Lactonization | Diacid Intermediate | Tetracyclic Lactone | Acetic Anhydride | ~80-90% | Gomisin A Metabolite[3] |
| Stereoselective Reduction | Tetracyclic Lactone | Dihydroxy Intermediate | Magnesium in Methanol | ~70-85% | Gomisin N[4] |
| Final Deprotection | Protected Gomisin | Gomisin | Acidic or Hydrogenolysis | >90% | General Lignan Synthesis |
Experimental Protocols
Protocol 1: Stereoselective Reduction of a Tetracyclic Lactone Intermediate
This protocol is adapted from the synthesis of Gomisin N and is applicable to a key step in the synthesis of this compound.[4]
-
Preparation: Under an argon atmosphere, add magnesium turnings (3.0 equivalents) to a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser.
-
Solvent Addition: Add anhydrous methanol to the flask, ensuring the magnesium is fully submerged.
-
Substrate Addition: Dissolve the tetracyclic lactone intermediate (1.0 equivalent) in anhydrous methanol and add it dropwise to the stirring suspension of magnesium at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or crystallization to obtain the desired diol.
Protocol 2: Large-Scale Purification by Centrifugal Partition Chromatography (CPC)
This protocol provides a general workflow for purifying this compound using CPC.[2]
-
Solvent System Selection: Develop a biphasic solvent system that provides a suitable partition coefficient (K) for this compound. A common starting point is a hexane-ethyl acetate-methanol-water system. The ideal K value is typically between 0.5 and 2.
-
Instrument Preparation: Fill the CPC rotor with the stationary phase (the denser phase of the solvent system) at a high rotational speed.
-
Sample Injection: Dissolve the crude this compound in a mixture of both the stationary and mobile phases and inject it into the system.
-
Elution: Pump the mobile phase (the less dense phase) through the system at a constant flow rate.
-
Fraction Collection: Collect fractions as they elute from the system.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and evaporate the solvent to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Experimental Workflow for this compound Synthesis
Caption: High-level experimental workflow for this compound synthesis and purification.
References
- 1. Large-scale purification of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large scale purification of B-type fumonisins using centrifugal partition chromatography (CPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Gomisin S Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gomisin S, focusing on the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the study of its degradation products important?
A: this compound is a dibenzocyclooctadiene lignan, a class of bioactive compounds found in plants of the Schisandra genus. The study of its degradation products is crucial for several reasons. In drug development, understanding the degradation profile of a potential therapeutic agent is essential for assessing its stability, shelf-life, and identifying potentially toxic byproducts.[1][2][3] Regulatory agencies require thorough characterization of degradation products to ensure the safety and efficacy of pharmaceutical products.
Q2: What are the typical conditions that can lead to the degradation of this compound?
A: Like many complex organic molecules, this compound is susceptible to degradation under various stress conditions. Forced degradation studies are performed to intentionally degrade the molecule and identify potential degradation products.[1][2] Common stress conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions (e.g., using hydrochloric acid or sodium hydroxide) can cleave ester or ether linkages that may be present in the molecule or its analogues.[1]
-
Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides, hydroxylation, or other oxidative degradation products.[1][4]
-
Photolysis: Exposure to ultraviolet (UV) or visible light can induce photochemical degradation.
-
Thermal Stress: High temperatures can accelerate degradation reactions.
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
A: A combination of chromatographic and spectroscopic techniques is typically employed for the separation and identification of degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a C18 column, is a powerful tool for separating this compound from its degradation products.[5][6][7][8][9][10] A stability-indicating HPLC method is one that can resolve the parent drug from all its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are indispensable for the structural elucidation of degradation products.[8][11][12] Mass spectrometry provides information about the molecular weight and fragmentation patterns of the analytes, which helps in identifying unknown compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, NMR spectroscopy is the gold standard.
Troubleshooting Guides
Issue 1: Poor separation of this compound and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution is often more effective than an isocratic one for separating complex mixtures.[5][6] |
| Incorrect pH of the mobile phase. | Adjusting the pH of the aqueous component of the mobile phase can significantly alter the retention times and peak shapes of ionizable compounds. |
| Column not suitable for the separation. | Experiment with different column stationary phases (e.g., C8, phenyl-hexyl) or columns with different particle sizes and lengths to improve resolution. |
| Flow rate is too high. | Reduce the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases, which can improve resolution. |
Issue 2: Difficulty in obtaining clear mass spectra for degradation products using LC-MS.
| Possible Cause | Troubleshooting Step |
| Low concentration of the degradation product. | Concentrate the sample before injection. If the degradation product is a minor component, consider enriching it through preparative HPLC or solid-phase extraction (SPE). |
| Ion suppression from the matrix or mobile phase additives. | Ensure the mobile phase is compatible with mass spectrometry (e.g., use volatile buffers like ammonium formate or acetate). Dilute the sample to reduce matrix effects. |
| Incorrect ionization mode (ESI positive/negative). | Analyze the sample in both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for the degradation products. |
| Suboptimal MS parameters. | Optimize MS parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to enhance the signal of the target analytes. |
Issue 3: Inconsistent or no degradation observed in forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, or oxidizing agent), the temperature, or the duration of the stress period. A combination of stressors (e.g., heat and acid) can also be more effective.[2] |
| This compound is highly stable under the tested conditions. | While this compound may be stable under certain conditions, it is likely to degrade under more aggressive treatments. Review literature on the degradation of similar dibenzocyclooctadiene lignans for guidance on effective stress conditions. |
| The analytical method is not sensitive enough to detect low levels of degradation. | Validate the analytical method to ensure it has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) for the potential degradation products. |
| Inappropriate solvent for the stress study. | Ensure this compound is soluble in the chosen solvent for the degradation study. For water-sensitive compounds, anhydrous conditions might be necessary for certain stress tests.[13] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Incubate the mixture at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use a base (e.g., 0.1 M to 1 M sodium hydroxide) and neutralize with an equivalent amount of acid.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3-30%).
-
Incubate at room temperature for a defined period.
-
Dilute the sample with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound or a solution to elevated temperatures (e.g., 60-80 °C) for a defined period.
-
For the solid sample, dissolve it in a suitable solvent after exposure. Dilute the solution as needed for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
Analyze the sample at various time points.
-
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5][6]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute compounds with increasing hydrophobicity. A typical gradient might be:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 217 nm or 254 nm).[5][7]
-
Injection Volume: 10-20 µL.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp / 60°C | 2 - 24 hours | Formation of hydrolysis products |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp / 60°C | 2 - 24 hours | Formation of hydrolysis products |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | Up to 7 days | Formation of oxidative products |
| Thermal | Solid or Solution | 60°C - 80°C | Up to 10 days | Formation of thermal degradants |
| Photolytic | UV/Visible Light | Ambient | Per ICH Q1B | Formation of photolytic products |
Visualizations
Caption: Workflow for Forced Degradation and Analysis of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. longdom.org [longdom.org]
- 3. biomedres.us [biomedres.us]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Determination of lignans of Schisandra medicinal plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing the Bioavailability of Gomisin S for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vivo studies of Gomisin S. The information is designed to address specific issues related to enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and related lignans?
A1: While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on structurally similar lignans from Schisandra chinensis generally indicate low to moderate oral bioavailability. For instance, the oral bioavailability of schizandrin has been reported to be approximately 15.56 ± 10.47% in rats. The absolute oral bioavailability of angeloylgomisin H in rats was found to be between 14.4% and 16.9%. This low bioavailability is often attributed to poor aqueous solubility and potential first-pass metabolism.
Q2: What are the primary challenges affecting the in vivo bioavailability of this compound?
A2: The primary challenges in achieving adequate plasma concentrations of this compound after oral administration include:
-
Poor Aqueous Solubility: this compound, like many lignans, is a lipophilic compound with limited solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall and liver before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: While some gomisins like Gomisin A have been shown to inhibit P-gp, it is possible that this compound or its metabolites could be substrates for this efflux transporter, actively pumping the compound out of intestinal cells and back into the lumen.[1][2]
Q3: What are the recommended formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the absorption of this compound:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[3][4] This increases the surface area for absorption and can bypass the dissolution step.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved bioavailability.[5]
-
Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal membrane.[4][6]
Q4: Can co-administration with other agents improve this compound bioavailability?
A4: Co-administration with P-glycoprotein (P-gp) inhibitors could potentially enhance the bioavailability of this compound if it is determined to be a P-gp substrate. Some studies have shown that other gomisins, such as Gomisin A, can themselves act as P-gp inhibitors, which might be a beneficial intrinsic property of this class of compounds.[1][2]
Q5: How does food intake affect the absorption of this compound?
A5: The effect of food on the absorption of lipophilic compounds like this compound can be complex. A high-fat meal can increase the secretion of bile salts, which can improve the solubilization and absorption of poorly water-soluble drugs.[7] However, food can also delay gastric emptying, which might delay the onset of action.[7][8] The specific impact of food on this compound absorption requires experimental evaluation.
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound Post-Oral Administration
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS), as a nanoparticle suspension, or in a liposomal formulation. | These formulations enhance the dissolution rate and solubility of lipophilic compounds in the gastrointestinal tract, thereby improving absorption.[3][4][5] |
| P-glycoprotein (P-gp) mediated efflux | Co-administer with a known P-gp inhibitor. | If this compound is a substrate for P-gp, an inhibitor will block its efflux back into the intestinal lumen, increasing net absorption.[1][2] |
| Rapid first-pass metabolism | Consider a different route of administration for initial pharmacokinetic studies (e.g., intravenous) to determine the extent of first-pass metabolism. | An IV administration bypasses the gut and liver first-pass effect, providing a baseline for absolute bioavailability calculation. |
| Inadequate dosage | Perform a dose-ranging study to determine if higher doses result in detectable plasma concentrations. | The administered dose may be below the limit of detection of the analytical method. |
| Analytical method sensitivity | Validate the analytical method (e.g., LC-MS/MS) to ensure it has sufficient sensitivity to detect the expected low concentrations of this compound in plasma. | The low plasma concentrations may be due to the limitations of the analytical method rather than poor bioavailability. |
Issue 2: High Variability in Plasma Concentrations Between Experimental Animals
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent oral gavage technique | Ensure all personnel are properly trained and consistent in their oral gavage technique. Use appropriate gavage needle sizes and administration volumes. | Improper gavage can lead to incomplete dosing or accidental administration into the trachea, resulting in high variability.[9][10][11] |
| Effect of food | Fast animals overnight before dosing to standardize the gastrointestinal environment. | The presence or absence of food can significantly alter the absorption of lipophilic drugs, leading to variability.[7][8] |
| Formulation instability | Ensure the formulation (e.g., suspension, emulsion) is homogeneous and stable throughout the dosing period. | If the drug is not uniformly dispersed, different animals may receive different effective doses. |
| Inter-individual metabolic differences | Use a larger group of animals to account for biological variability and ensure statistical power. | Genetic and physiological differences between animals can lead to variations in drug metabolism and absorption. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Gomisin Analogs in Rats Following Oral Administration
| Parameter | Gomisin D | Angeloylgomisin H | Schizandrin |
| Dose (mg/kg) | Data not specified | 10 | 10 |
| Cmax (ng/mL) | Data not specified | Data not specified | ~150 |
| Tmax (h) | Data not specified | Data not specified | ~0.3 |
| AUC (ng·h/mL) | Data not specified | Data not specified | Data not specified |
| Absolute Bioavailability (%) | Data not specified | 14.4 - 16.9 | 15.56 ± 10.47 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select excipients that show high solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank SEDDS formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Visually observe the emulsification process of each formulation upon dilution with water to identify the self-emulsifying region.
-
-
Preparation of this compound-loaded SEDDS:
-
Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the desired amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Determine the droplet size and zeta potential of the emulsion formed upon dilution of the SEDDS in simulated gastric and intestinal fluids.
-
Evaluate the in vitro drug release profile using a dialysis bag method.
-
Protocol 2: Oral Gavage Administration of this compound Formulation in Rodents
-
Animal Preparation:
-
Gavage Needle Selection and Measurement:
-
Select an appropriately sized gavage needle with a ball tip to prevent injury. For mice, 18-20 gauge needles are common, while 16-18 gauge needles are used for rats.[11]
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark the needle.[9][11]
-
-
Administration:
-
Properly restrain the animal to ensure its head and body are in a straight line.[9][10][11]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus to the pre-measured mark.[9][11]
-
Administer the this compound formulation slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
Mandatory Visualizations
Caption: Challenges to the oral bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Gomisin A alters substrate interaction and reverses P-glycoprotein-mediated multidrug resistance in HepG2-DR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal drug formulations. Rationale for development and what we can expect for the future. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
dealing with autofluorescence of Gomisin S in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with autofluorescence when imaging Gomisin S.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is autofluorescence a potential issue in imaging?
A1: this compound is a dibenzocyclooctadiene lignan, a class of natural products isolated from plants of the Schisandraceae family. Like many natural compounds, it possesses a complex ring structure that can exhibit intrinsic fluorescence, known as autofluorescence. This autofluorescence can interfere with the signals from fluorescent probes used in imaging experiments, potentially masking the intended signal and complicating data interpretation.
Q2: What are the specific excitation and emission wavelengths of this compound autofluorescence?
A2: Currently, the specific fluorescence excitation and emission spectra of this compound are not well-documented in publicly available literature. Natural product autofluorescence is often broad, potentially spanning multiple common filter sets (blue, green, and red channels).[1] Therefore, it is crucial to characterize the autofluorescence of this compound in your specific experimental setup.
Q3: How can I determine the autofluorescence profile of this compound in my samples?
A3: To determine the autofluorescence profile, you should prepare a control sample containing this compound but without any of your fluorescent labels. Image this sample using the same settings (laser power, gain, filter sets) you intend to use for your experiment. A spectral scan using a confocal microscope with a spectral detector is the most effective way to precisely determine the emission spectrum of the autofluorescence.[2]
Q4: What are the primary sources of autofluorescence in a typical cell or tissue imaging experiment?
A4: Autofluorescence can originate from several sources:
-
Endogenous Molecules: Molecules naturally present in cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin, are common sources of autofluorescence.[2][3]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[4]
-
Experimental Reagents: Some components of cell culture media, like phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[4]
-
The Compound of Interest: In this case, this compound itself is a potential source of autofluorescence.
Troubleshooting Guides
Problem 1: High background fluorescence obscuring the signal of interest.
Cause: This is likely due to the autofluorescence of this compound and/or endogenous cellular/tissue components.
Solutions:
-
Optimize Fluorophore Selection:
-
Choose fluorophores that are spectrally distinct from the observed autofluorescence. If the autofluorescence is prominent in the green channel, consider using red or far-red dyes.[4]
-
Select bright fluorophores with high quantum yields and narrow emission spectra to improve the signal-to-noise ratio.[4]
-
-
Chemical Quenching:
-
Treat samples with a chemical quenching agent to reduce autofluorescence. The effectiveness of each agent can be tissue and source-dependent.
-
| Quenching Agent | Target Autofluorescence | Reported Effectiveness | Considerations |
| Sodium Borohydride | Aldehyde-induced | Moderate | Can damage tissue and epitopes; effectiveness varies. |
| Sudan Black B | Lipofuscin | High | Can introduce background in red and far-red channels. |
| Copper Sulfate | General | High | Can be toxic to live cells. |
| Ammonium Chloride | General | Moderate | Generally compatible with live-cell imaging. |
-
Photobleaching:
-
Intentionally expose the sample to high-intensity light before acquiring the final image. This can selectively destroy the autofluorescent molecules. The effectiveness of photobleaching can vary depending on the source of the autofluorescence.
-
-
Spectral Unmixing:
-
If you are using a confocal microscope with a spectral detector, you can treat the autofluorescence as a separate fluorescent channel. By acquiring a reference spectrum of the autofluorescence (from a control sample), you can computationally subtract it from your experimental images.
-
Problem 2: Difficulty in distinguishing specific staining from this compound autofluorescence.
Cause: The emission spectrum of your fluorophore may overlap significantly with the autofluorescence spectrum of this compound.
Solutions:
-
Thorough Controls:
-
Unstained Control: An unstained sample (with cells/tissue and this compound) is essential to visualize the baseline autofluorescence.
-
Single-Stain Controls: If performing multiplex imaging, image each fluorophore individually to understand its specific signal and any potential bleed-through.
-
-
Image Subtraction:
-
Acquire an image of an unstained, this compound-treated sample in the same channel as your fluorophore of interest. This image can be used as a background to be subtracted from your stained images.
-
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B (for fixed samples)
-
Perform your standard immunofluorescence staining protocol up to the final washing steps after secondary antibody incubation.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark to dissolve.
-
Incubate the fixed and stained samples in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Briefly rinse the samples with PBS.
-
Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Mount the samples with an appropriate mounting medium.
Protocol 2: Photobleaching Protocol
-
Prepare your sample for imaging.
-
Place the sample on the microscope stage.
-
Expose the sample to a high-intensity light source (e.g., the excitation laser at high power or a broad-spectrum lamp) for a duration of several minutes to an hour. The optimal time will need to be determined empirically.
-
Monitor the decrease in autofluorescence periodically.
-
Once the autofluorescence has been sufficiently reduced, proceed with your standard imaging protocol using lower laser power to avoid photobleaching your specific fluorophores.
Protocol 3: Spectral Unmixing Workflow
-
Acquire Reference Spectra:
-
For each fluorophore in your experiment, prepare a single-stained control sample and acquire its emission spectrum.
-
Prepare an unstained sample treated with this compound and acquire the autofluorescence emission spectrum.
-
-
Acquire Experimental Image:
-
Image your fully stained experimental sample using the spectral detector, collecting the entire emission spectrum for each pixel.
-
-
Perform Linear Unmixing:
-
Use the microscope's software to perform linear unmixing.
-
Provide the software with the reference spectra for each of your fluorophores and the autofluorescence.
-
The software will then calculate the contribution of each spectrum to the total signal in every pixel, effectively separating the autofluorescence from your specific signals.
-
Mandatory Visualizations
Caption: Experimental workflow for addressing this compound autofluorescence.
References
- 1. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 2. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 3. bitesizebio.com [bitesizebio.com]
- 4. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Schisandrin B and Gomisin Lignans: Unveiling Therapeutic Potential
A comprehensive comparison of the efficacy of Gomisin S and Schisandrin B is currently hampered by a significant lack of publicly available experimental data for this compound. While Schisandrin B, a prominent lignan derived from Schisandra chinensis, has been the subject of extensive research, this compound remains largely uncharacterized in scientific literature. This guide, therefore, provides a detailed comparative overview of the well-documented therapeutic efficacy of Schisandrin B alongside available data for other notable Gomisin lignans, offering valuable insights for researchers, scientists, and drug development professionals.
This analysis synthesizes experimental findings on the hepatoprotective, neuroprotective, anti-inflammatory, and anticancer properties of these compounds, presenting quantitative data in structured tables and elucidating their mechanisms of action through detailed signaling pathway diagrams.
I. Comparative Efficacy: A Data-Driven Overview
While a direct head-to-head comparison with this compound is not feasible, the following tables summarize key experimental findings for Schisandrin B and various Gomisin analogues, providing a basis for understanding their relative potencies and therapeutic applications.
Table 1: Hepatoprotective Effects
| Compound | Model | Key Findings | Reference |
| Schisandrin B | D-Galactosamine (D-GalN)-induced injury in L02 human hepatocytes | Pre-treatment with 40 μM Schisandrin B significantly prevented D-GalN-induced oxidative damage and apoptosis. It decreased malondialdehyde (MDA) content and increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities. It also regulated the expression of apoptosis-related proteins Bax and Bcl-2.[1] | [1] |
| Carbon tetrachloride (CCl4)-induced hepatotoxicity in mice | Pretreatment sustained hepatic mitochondrial glutathione (GSH) levels and protected against CCl4-induced hepatocellular damage. It also maintained high levels of hepatic ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E).[2][3] | [2][3] | |
| Gomisin A | CCl4-induced acute liver injury in rats | Pretreatment with Gomisin A markedly prevented the increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels and reduced histological hepatic lesions. It also decreased hepatic lipid peroxidation and increased SOD activity. | |
| Acetaminophen-induced hepatotoxicity in rats | Pretreatment with 50 mg/kg of Gomisin A inhibited the elevation of serum aminotransferase activity and hepatic lipoperoxides, and prevented histological changes like hepatocyte degeneration and necrosis. | ||
| Gomisin N | Ethanol-induced liver injury in mice and HepG2 cells | Gomisin N administration significantly reduced hepatic steatosis, lowered serum ALT and AST levels, and inhibited cytochrome P450 2E1 (CYP2E1) expression and activity. It also enhanced antioxidant gene expression and glutathione levels.[4] | [4] |
Table 2: Neuroprotective Effects
| Compound | Model | Key Findings | Reference |
| Gomisin J | Middle cerebral artery occlusion/reperfusion (MCAO/R) in rats | Gomisin J reduced neurological scores, cerebral infarction, and brain water content. It rescued neuron survival in the hippocampus, inhibited apoptosis, and enhanced the Nrf2/HO-1 signaling pathway.[5][6][7][8] | [5][6][7][8] |
| Gomisin N | Alzheimer's disease models (in vivo and in vitro) | Gomisin N rescued cognitive impairment by increasing the expression of Nrf2 and p-GSK3βSer9/GSK3β, promoting Nrf2 nuclear translocation, and activating downstream antioxidant genes.[9] | [9] |
| Ischemic stroke models (MCAO mice and OGD/R in PC12 cells) | Gomisin N improved neurological function, reduced cerebral infarct volume, and suppressed autophagy by activating the PI3K/AKT/mTOR signaling pathway.[10] | [10] |
Table 3: Anti-inflammatory Effects
| Compound | Model | Key Findings | Reference |
| Gomisin J, N & Schisandrin C | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Reduced nitric oxide (NO) production and the secretion of pro-inflammatory cytokines by blocking the phosphorylation of p38 MAPK, ERK1/2, and JNK.[3][11][12][13] | [3][11][12][13] |
| Gomisin M2 | Imiquimod-induced psoriasis-like skin inflammation in mice | Oral administration of Gomisin M2 suppressed psoriasis symptoms, reduced inflammatory cell infiltration, and decreased the expression of inflammatory cytokines and chemokines by inhibiting STAT1 and NF-κB signaling.[14][15] | [14][15] |
| Gomisin N | TNF-α-stimulated human periodontal ligament cells | Inhibited the production of IL-6, IL-8, CCL2, and CCL20 by suppressing the phosphorylation of ERK and JNK.[16] | [16] |
Table 4: Anticancer Effects
| Compound | Model | Key Findings | Reference |
| Schisandrin B | Melanoma cells | Inhibited cell viability and malignant progression via the Wnt/β-catenin signaling pathway and induced G1/S phase cell cycle arrest.[17] | [17] |
| Colon cancer cells | Reduced cell proliferation and triggered apoptosis by activating the CHOP signaling pathway of the unfolded protein response. | ||
| Gomisin J | Breast cancer cell lines (MCF7, MDA-MB-231) | Exerted a stronger cytotoxic effect on cancer cells than on normal cells. It induced both apoptosis and necroptosis.[2][6][18] | [2][6][18] |
| Gomisin L1 | Human ovarian cancer cells (A2780, SKOV3) | Inhibited cell growth by inducing apoptosis mediated by NADPH oxidase (NOX)-dependent reactive oxygen species (ROS) production.[1][19][20] | [1][19][20] |
| Gomisin M2 | Triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, HCC1806) | Inhibited proliferation in a dose-dependent manner and induced apoptosis. It also downregulated the Wnt/β-catenin pathway.[21][22] | [21][22] |
| Gomisin N | Liver cancer cells (HepG2, HCCLM3) | Reduced cell viability and triggered apoptosis by inhibiting the PI3K-Akt pathway and regulating the mTOR-ULK1 pathway.[2] | [2] |
| TRAIL-resistant HeLa cells | Potentiated TRAIL-induced apoptosis through ROS-mediated upregulation of death receptors DR4 and DR5.[23][24] | [23][24] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
Hepatoprotective Effect of Schisandrin B in L02 Cells[1]
-
Cell Culture and Treatment: Human L02 hepatocytes were cultured and pretreated with 40 μM Schisandrin B before being stimulated with 40 mM D-GalN.
-
Cell Viability Assay: Cell viability was assessed using the MTT assay.
-
Apoptosis Assay: Apoptosis was measured by flow cytometry.
-
Oxidative Stress Markers: The activities of GSH-Px and SOD, and the level of MDA were assessed using commercially available detection kits.
-
Gene and Protein Expression: The mRNA and protein expression of Bax and Bcl-2 were measured using RT-PCR and Western blot, respectively.
-
Statistical Analysis: Data were analyzed using one-way analysis of variance (ANOVA) followed by Tukey's post hoc test.
Neuroprotective Effect of Gomisin J in a Rat MCAO/R Model[5][7]
-
Animal Model: A middle cerebral artery occlusion/reperfusion (MCAO/R) model was established in rats.
-
Treatment: Rats were treated with different doses of Gomisin J.
-
Neurological Scoring: Neurological deficits were scored to assess functional outcomes.
-
Infarct Volume and Brain Water Content: Cerebral infarct volume and water content were measured to determine the extent of brain injury.
-
Histological Analysis: Neuron survival in the hippocampus was evaluated using hematoxylin and eosin (H&E) staining. Apoptosis was detected by TUNEL staining.
-
Western Blot Analysis: The expression levels of apoptosis-related proteins (cleaved caspase-3, Bax, Bcl-XL), inflammatory markers (COX-2, NF-κB p-p65), and antioxidant pathway proteins (Nrf2, HO-1) were determined.
-
Biochemical Assays: Nitric oxide (NO) levels and the activities of SOD and glutathione peroxidase were measured.
-
Statistical Analysis: Differences between groups were analyzed using one-way ANOVA and unpaired Student's t-test.
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of Schisandrin B and Gomisin lignans are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.
Schisandrin B in Hepatoprotection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 119239-49-5 | ScreenLib [screenlib.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:119239-49-5 | Chemsrc [chemsrc.com]
- 10. Gomisin N attenuated cerebral ischemia-reperfusion injury through inhibition of autophagy by activating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sentosacy.com [sentosacy.com]
- 13. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gomisin T | 119139-66-1 [m.chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model | Aging [aging-us.com]
- 23. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Gomisin S vs. Cisplatin in Ovarian Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Gomisin S and the conventional chemotherapeutic agent, cisplatin, on ovarian cancer cell lines. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data for Gomisin L1, a structurally related lignan from Schisandra chinensis, as a proxy. The information presented herein is intended to inform preclinical research and drug development efforts in ovarian cancer.
Executive Summary
Ovarian cancer remains a significant challenge in oncology, with a critical need for novel therapeutic agents. This compound, a lignan found in Schisandra chinensis, represents a potential natural alternative or adjunct to conventional chemotherapy. This guide contrasts the in vitro efficacy and mechanisms of action of Gomisin L1 (as a proxy for this compound) and cisplatin in the context of ovarian cancer cell lines, specifically A2780 and SKOV3.
While both compounds induce apoptosis in ovarian cancer cells, their underlying mechanisms differ significantly. Cisplatin primarily acts by inducing DNA damage, while Gomisin L1's effects are mediated through the generation of reactive oxygen species (ROS). This guide presents a comprehensive overview of their cytotoxic effects, apoptotic mechanisms, and the signaling pathways involved, supported by experimental data and detailed protocols.
Comparative Efficacy: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a biological process, in this case, cell viability. The following tables summarize the IC50 values for Gomisin L1 and cisplatin in the A2780 and SKOV3 human ovarian cancer cell lines.
Table 1: IC50 Values of Gomisin L1 in Ovarian Cancer Cell Lines
| Cell Line | Gomisin L1 IC50 (µM) |
| A2780 | 21.92 ± 0.73[1] |
| SKOV3 | 55.05 ± 4.55[1] |
Table 2: IC50 Values of Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin IC50 (µM) |
| A2780 | ~1 - 13.20 |
| SKOV3 | ~10 - 73.00 |
Note: Cisplatin IC50 values can vary significantly between studies due to differences in experimental conditions such as treatment duration and cell density.
Mechanism of Action: A Tale of Two Pathways
While both Gomisin L1 and cisplatin induce apoptosis, their mechanisms of action are distinct.
Gomisin L1: The anticancer activity of Gomisin L1 in ovarian cancer cells is primarily driven by the induction of apoptosis through an increase in intracellular reactive oxygen species (ROS).[1] This process is mediated by the activation of NADPH oxidase (NOX).[1] The resulting oxidative stress triggers the apoptotic cascade, leading to cancer cell death.[1]
Cisplatin: Cisplatin, a platinum-based chemotherapeutic, exerts its cytotoxic effects primarily by forming cross-links with DNA, which inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[2] Additionally, cisplatin is known to induce oxidative stress by increasing the production of ROS, which can also contribute to its apoptotic effects.[2][3]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Gomisin L1 and a simplified pathway for cisplatin-induced apoptosis in ovarian cancer cells.
Caption: Gomisin L1 induces apoptosis via NOX-mediated ROS production.
Caption: Cisplatin induces apoptosis primarily through DNA damage.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and cisplatin on ovarian cancer cell lines.
Experimental Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Ovarian cancer cells (A2780, SKOV3) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Gomisin L1 or cisplatin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment.
Experimental Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Cells are treated with Gomisin L1 or cisplatin at their respective IC50 concentrations for the desired time period.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added, and the cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Detailed Protocol:
-
Protein Extraction: Following treatment with Gomisin L1 or cisplatin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This guide provides a comparative overview of Gomisin L1 (as a proxy for this compound) and cisplatin in ovarian cancer cell lines. While cisplatin remains a cornerstone of ovarian cancer therapy, its efficacy is often limited by resistance and toxicity. Gomisin L1 demonstrates significant cytotoxic and pro-apoptotic effects in ovarian cancer cells through a distinct ROS-mediated mechanism. These findings suggest that this compound and related compounds warrant further investigation as potential therapeutic agents for ovarian cancer, either as standalone treatments or in combination with existing chemotherapies to enhance efficacy and overcome resistance. Further preclinical and clinical studies are necessary to validate these findings and to fully elucidate the therapeutic potential of this compound in the treatment of ovarian cancer.
References
In Vivo Anticancer Activity of Gomisins: A Comparative Guide
The therapeutic potential of Gomisins, a class of dibenzocyclooctadiene lignans isolated from Schisandra chinensis, has been increasingly recognized in cancer research. While numerous in vitro studies have highlighted their cytotoxic and pro-apoptotic effects across various cancer cell lines, in vivo validation is crucial for their translational potential. This guide provides a comparative overview of the in vivo anticancer activity of Gomisin M2, supported by experimental data and detailed protocols.
Quantitative Analysis of Anticancer Efficacy
The in vivo anticancer effects of Gomisin M2 have been demonstrated in a zebrafish xenograft model of triple-negative breast cancer (TNBC). The following tables summarize the key quantitative data from these studies, comparing the effects of Gomisin M2 to a control group.
Table 1: Effect of Gomisin M2 on TNBC Cell Viability (In Vitro)
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Viability (%) | IC50 (µM) |
| MDA-MB-231 | Gomisin M2 | 10 | - | 60 |
| 20 | - | |||
| 40 | - | |||
| 80 | - | |||
| HCC1806 | Gomisin M2 | 10 | - | 57 |
| 20 | - | |||
| 40 | - | |||
| 80 | - | |||
| MCF10A (Non-cancerous) | Gomisin M2 | >80 | Low cytotoxicity | >80 |
Note: Specific inhibition percentages at each concentration were not provided in the source material, but a dose-dependent inhibition was reported. The IC50 values represent the concentration at which 50% of cell viability is inhibited after 48 hours of treatment.
Table 2: In Vivo Efficacy of Gomisin M2 in Zebrafish Xenograft Model
| Cell Line Xenograft | Treatment | Dose (µM) | Observation Time (hours) | Outcome |
| MDA-MB-231-GFP | DMSO (Control) | - | 48 | Significant tumor growth |
| Gomisin M2 | 10 | 48 | Suppression of tumor cell proliferation | |
| HCC1806 (DiI-labeled) | DMSO (Control) | - | 48 | Significant tumor growth |
| Gomisin M2 | 10 | 48 | Suppression of tumor cell proliferation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments conducted to evaluate the in vivo anticancer activity of Gomisin M2.
1. Zebrafish Xenograft Model
-
Animal Model: Two-day-old zebrafish embryos (Danio rerio) were used.
-
Cell Preparation: Triple-negative breast cancer cells (MDA-MB-231-GFP or HCC1806 labeled with DiI) were harvested and resuspended in PBS.
-
Microinjection: Approximately 200-300 cells were microinjected into the yolk sac of the zebrafish embryos.
-
Treatment: Following injection, the embryos were transferred to a 24-well plate and treated with 10 µM Gomisin M2 or DMSO (as a control).
-
Observation: Tumor growth and cell proliferation were monitored and captured using fluorescence microscopy at 0, 24, and 48 hours post-implantation.
2. Western Blot Analysis
-
Cell Lysis: MDA-MB-231 and HCC1806 cells were treated with varying doses of Gomisin M2 for 48 hours. Cells were then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted proteins was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred onto a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against β-catenin, GSK3-β, p-β-catenin, p-GSK3β, and Cyclin D1. After washing, the membrane was incubated with a secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Gomisin M2 in Breast Cancer Stem Cells
Gomisin M2 has been shown to exert its anticancer effects by downregulating the Wnt/β-catenin signaling pathway, which is crucial for the self-renewal of cancer stem cells.[1]
Caption: Gomisin M2 downregulates the Wnt/β-catenin signaling pathway.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the workflow for assessing the anticancer activity of Gomisin M2 using a zebrafish xenograft model.
Caption: Zebrafish xenograft experimental workflow.
References
Gomisin S as a Positive Control in Anti-inflammatory Assays: A Comparative Guide
In the realm of anti-inflammatory research, the selection of an appropriate positive control is paramount for the validation and interpretation of experimental results. This guide provides a comparative analysis of Gomisin S, a lignan derived from Schisandra chinensis, against established positive controls in common anti-inflammatory assays. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related Gomisin compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Overview of Anti-inflammatory Action
Gomisins, a class of dibenzocyclooctadiene lignans, have demonstrated significant anti-inflammatory properties. Their mechanism of action primarily involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Comparative Performance Data
To provide a quantitative comparison, this section summarizes the inhibitory concentrations (IC50) of various Gomisin compounds and standard positive controls in key in vitro anti-inflammatory assays.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity. The following table compares the IC50 values of different compounds in inhibiting lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7).
| Compound | Cell Line | IC50 (µM) | Reference |
| Gomisin C | Rat Neutrophils | ~53.5 (converted from 21.5 µg/ml) | [1][2] |
| Gomisin N | Rat Hepatocytes | Significant reduction at tested concentrations | [3] |
| Gomisin J | RAW 264.7 | Dose-dependent reduction | [4][5] |
| Dexamethasone | J774 Macrophages | Dose-dependent inhibition (0.1-10 µM) | [1] |
Inhibition of Pro-inflammatory Cytokines
The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 is another crucial measure of anti-inflammatory efficacy.
| Compound | Cytokine | Cell Line | Effect | Reference |
| Gomisin M2 | IL-6, IL-1β | HaCaT cells | Dose-dependent reduction | [6][7][8] |
| Gomisin N | IL-6, IL-8 | HPDLC | Dose-dependent inhibition | [9] |
| Gomisin J | TNF-α, IL-1β, IL-6 | RAW 264.7 | Reduced mRNA expression and secretion | [4][5] |
| Dexamethasone | TNF-α, IL-6 | Various | Standard positive control | [7] |
Note: Quantitative IC50 values for cytokine inhibition by Gomisins were not consistently reported in the reviewed literature, with effects often described as dose-dependent reductions.
Inhibition of Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting COX enzymes. While not the primary mechanism for Gomisins, some studies have explored this activity.
| Compound | Enzyme | IC50 (µM) | Reference |
| Indomethacin | COX-1 | 0.027 | |
| Indomethacin | COX-2 | 0.127 | |
| Schisandra rubriflora extract | COX-1 | High inhibitory activity | [10] |
| Schisandra rubriflora extract | COX-2 | High inhibitory activity | [10] |
Note: Data for specific Gomisin compounds on COX inhibition is sparse.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
NF-κB Signaling Pathway in Inflammation
Caption: NF-κB signaling pathway and points of inhibition by this compound.
MAPK Signaling Pathway in Inflammation
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Nitric Oxide (NO) Production Assay
Caption: Workflow for the in vitro nitric oxide production assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key assays mentioned.
Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
Dexamethasone (as a positive control)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound (this compound) or the positive control (Dexamethasone).
-
After 1 hour of pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA Assay
Objective: To measure the concentration of pro-inflammatory cytokines in the supernatant of stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
LPS from E. coli
-
This compound (or other test compounds)
-
Dexamethasone (as a positive control)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well culture plates
Procedure:
-
Follow steps 1-4 of the Nitric Oxide Production Assay protocol to culture, treat, and stimulate the cells.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance to a standard curve generated with recombinant cytokines.
Conclusion
While direct quantitative data for this compound as a positive control in anti-inflammatory assays is not extensively documented, the available evidence for related Gomisin compounds strongly suggests its potential as a potent anti-inflammatory agent. The primary mechanism of action for this class of lignans involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. For researchers investigating novel anti-inflammatory compounds, Gomisins, including this compound, can serve as valuable reference compounds. When using this compound as a positive control, it is recommended to run parallel experiments with well-characterized standards like Dexamethasone or Indomethacin to ensure robust and reliable data. The provided experimental protocols and pathway diagrams offer a foundational framework for designing and interpreting such studies.
References
- 1. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sentosacy.com [sentosacy.com]
- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gomisin M2 alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gomisin N and Gomisin A on Apoptosis Induction
A comprehensive review of the pro-apoptotic effects of two prominent lignans, Gomisin N and Gomisin A, derived from Schisandra chinensis.
Introduction:
Gomisins, a class of dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, have garnered significant attention for their diverse pharmacological activities, including anticancer properties. Among these, Gomisin N has emerged as a potent pro-apoptotic agent in various cancer cell lines. In contrast, Gomisin A has shown varied effects, sometimes promoting cell survival or exhibiting weaker pro-apoptotic activity compared to Gomisin N. This guide provides a comparative analysis of the apoptotic effects of Gomisin N and Gomisin A, summarizing key experimental findings, detailing methodologies, and illustrating the involved signaling pathways.
Due to the limited availability of research data on "Gomisin S," this guide will focus on the comparative effects of Gomisin N and Gomisin A, for which substantial scientific literature is available.
Data Presentation: Quantitative Comparison of Gomisin N and Gomisin A on Apoptosis
The following table summarizes the key quantitative data from comparative studies on the effects of Gomisin N and Gomisin A on apoptosis in cancer cells.
| Parameter | Gomisin N | Gomisin A | Cell Line | Key Findings | Reference |
| TRAIL-induced Apoptosis | Significantly enhances TRAIL-induced cleavage of caspase-3 and PARP-1.[1] In combination with TRAIL (100 ng/ml), reduces cell viability to 7%.[2] With TRAIL, increases apoptotic cells to 66.1%.[2] | Does not significantly enhance TRAIL-induced cleavage of caspase-3 and shows weak to no effect on PARP-1 cleavage.[1][2] | HeLa | Gomisin N acts as a potent sensitizer to TRAIL-induced apoptosis, while Gomisin A has minimal effect.[1][2] | [1][2] |
| TNF-α-induced Apoptosis | Strongly promotes TNF-α-induced cleavage of caspase-3 and PARP-1.[3][4][5] Inhibits the anti-apoptotic NF-κB and EGFR survival pathways.[3][4][5] | Promotes TNF-α-induced cleavage of caspase-3 and PARP-1, but to a lesser extent than Gomisin N.[3][4][5] Does not inhibit the NF-κB pathway.[3][4] | HeLa | Both gomisins enhance TNF-α-induced apoptosis, but Gomisin N is more effective due to its inhibition of pro-survival pathways.[3][4][5] | [3][4][5] |
| Intrinsic Apoptosis | Induces apoptosis in U937 cells.[6][7] Down-regulates Bcl-2, decreases mitochondrial membrane potential, and promotes cytochrome c release.[6][7] Activates caspase-9 and -3.[6][7] | Does not inhibit cell growth or induce apoptosis in U937 cells.[6][7] | U937 (Leukemia) | Gomisin N induces apoptosis via the mitochondria-mediated intrinsic pathway, whereas Gomisin A does not show this effect in this cell line.[6][7] | [6][7] |
| Cell Viability | Inhibits cell growth in a dose-dependent manner in U937 and hepatic carcinoma cells.[6][7][8] | Does not inhibit cell growth in U937 cells.[6][7] | U937, Hepatic Carcinoma | Gomisin N demonstrates significant anti-proliferative effects, while Gomisin A is less potent.[6][7][8] | [6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: HeLa cells were seeded in 96-well plates.
-
Treatment: Cells were pretreated with indicated doses of Gomisin N for 30 minutes, followed by treatment with TRAIL (100 ng/ml) for 24 hours.[2]
-
WST-1 Reagent Addition: WST-1 reagent was added to each well and incubated for a specified time.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader to determine the percentage of viable cells relative to the control group.[2]
Apoptosis Analysis by Annexin V-FITC Staining
-
Cell Treatment: HeLa cells were pretreated with 100 μM Gomisin N for 30 minutes, followed by treatment with TRAIL (100 ng/ml) for 6 hours.[2]
-
Cell Harvesting and Washing: Cells were harvested, washed twice with FACS buffer, and resuspended in FACS buffer containing 2.5 mM CaCl₂.[2]
-
Staining: Cells were stained with Annexin V-FITC for 15 minutes in the dark on ice.[2]
-
Flow Cytometry: The stained samples were analyzed using a FACSCalibur System to quantify the percentage of apoptotic cells.[2]
Western Blot Analysis for Apoptotic Proteins
-
Cell Lysis: HeLa cells were treated with Gomisin A or N (100 μM) for 30 minutes, followed by TRAIL (100 ng/ml) for 3 hours.[2] Cells were then lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against caspase-3, caspase-8, PARP-1, Bcl-2, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Gomisin N-Mediated Enhancement of TRAIL-Induced Apoptosis
Gomisin N enhances TRAIL-induced apoptosis primarily through the extrinsic pathway by upregulating death receptors DR4 and DR5. This is mediated by an increase in reactive oxygen species (ROS).[2][9]
Caption: Gomisin N enhances TRAIL-induced apoptosis via ROS-mediated upregulation of DR4/DR5.
Gomisin N-Mediated Intrinsic Apoptosis Pathway
In some cancer cells, such as U937 leukemia cells, Gomisin N induces apoptosis through the intrinsic, mitochondria-mediated pathway.[6][7]
Caption: Gomisin N induces intrinsic apoptosis by downregulating Bcl-2 and activating caspases.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the apoptotic effects of Gomisin N and Gomisin A.
Caption: Workflow for comparing the apoptotic effects of Gomisin N and Gomisin A.
Conclusion
The available scientific evidence strongly indicates that Gomisin N is a more potent inducer of apoptosis in cancer cells compared to Gomisin A. Gomisin N not only sensitizes cancer cells to extrinsic apoptosis inducers like TRAIL and TNF-α but can also independently trigger the intrinsic apoptotic pathway. Its mechanism of action involves the modulation of key apoptotic regulators, including death receptors, Bcl-2 family proteins, and caspases. In contrast, Gomisin A demonstrates weaker or no pro-apoptotic activity in the same experimental models. These findings highlight Gomisin N as a promising candidate for further investigation in the development of novel anticancer therapies.
References
- 1. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. sentosacy.com [sentosacy.com]
- 7. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandra B, a representative lignan from Schisandra chinensis, improves cisplatin-induced toxicity: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unlocking Synergistic Potential: Gomisin S Analogs in Combination Chemotherapy
For Immediate Release
A growing body of preclinical evidence suggests that lignans isolated from Schisandra chinensis, particularly Gomisin A and Gomisin N, can significantly enhance the efficacy of conventional chemotherapy drugs. These compounds exhibit synergistic effects through various mechanisms, including the reversal of multidrug resistance and sensitization of cancer cells to apoptosis. This guide provides a comparative overview of the synergistic effects of Gomisin A and Gomisin N with different chemotherapeutic agents, supported by experimental data and detailed methodologies for researchers in oncology and drug development.
Comparative Analysis of Synergistic Effects
The synergistic potential of Gomisin analogs has been evaluated in various cancer cell lines, demonstrating a significant reduction in the required dosage of cytotoxic drugs and an enhanced therapeutic window. Below is a summary of key findings from in vitro studies.
| Gomisin Analog | Chemotherapy Drug | Cancer Cell Line | Observed Synergistic Effect | Key Mechanism of Action |
| Gomisin A | Paclitaxel | SKOV3, A2780 (Ovarian Cancer) | Enhanced cell cycle arrest at the G2/M phase.[1][2] | Suppression of oxidative stress and downregulation of cyclin-dependent kinase 4 (CDK4) and cyclin B1.[1] |
| Gomisin A | Vinblastine, Doxorubicin | HepG2-DR (Drug-Resistant Liver Cancer) | Reversal of multidrug resistance.[3][4] | Inhibition of P-glycoprotein (P-gp) ATPase activity, altering P-gp-substrate interaction.[3][4] |
| Gomisin N | TRAIL (TNF-related apoptosis-inducing ligand) | HeLa (Cervical Cancer) | Potentiation of TRAIL-induced apoptosis.[5][6][7] | Upregulation of death receptors DR4 and DR5 mediated by an increase in reactive oxygen species (ROS).[5][6][7] |
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed protocols for the key assays are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of Gomisin A or N, the chemotherapy drug, and their combination for 48-72 hours. Include untreated cells as a control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, DR4, DR5, CDK4, Cyclin B1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The synergistic effects of Gomisin analogs are underpinned by their ability to modulate specific cellular signaling pathways.
Gomisin A Reversal of Multidrug Resistance
Gomisin A overcomes P-glycoprotein-mediated drug resistance by directly interacting with this ATP-dependent efflux pump. It inhibits the basal ATPase activity of P-gp, thereby preventing the efflux of co-administered chemotherapy drugs.[3][4]
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin A alters substrate interaction and reverses P-glycoprotein-mediated multidrug resistance in HepG2-DR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Benchmarking Gomisin S Activity Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Gomisin S and its related compounds, benchmarking their effects against established kinase inhibitors targeting critical cancer signaling pathways. The information presented is intended to support further research and drug development efforts in oncology.
Introduction to this compound and Kinase Inhibition in Cancer Therapy
This compound is a lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine. Various analogues of Gomisin, including Gomisin A, G, J, L1, and N, have demonstrated a range of biological activities, notably anticancer effects. These compounds have been shown to modulate several key signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. By blocking the activity of specific kinases that drive tumor growth and survival, these drugs can offer significant therapeutic benefits. This guide provides a framework for comparing the activity of Gomisin compounds with well-characterized kinase inhibitors that target these same pathways.
Comparative Analysis of Cellular Activity
Table 1: Comparative IC50 Values of Gomisin Analogues and Known Kinase Inhibitors in Breast Cancer Cell Lines
| Compound | Target/Pathway | Cell Line | IC50 (µM) | Reference |
| Gomisin G | Akt | MDA-MB-231 | ~5-10 | [1] |
| Gomisin J | Apoptosis/Necroptosis Induction | MDA-MB-231 | <10 µg/mL | [2] |
| Gomisin M2 | Wnt/β-catenin | MDA-MB-231 | 60 | [3] |
| Alpelisib | PI3Kα | MDA-MB-231 | Not readily available in this specific cell line. | |
| Capivasertib | Akt | MDA-MB-231 | ~0.3 | Not directly cited, representative value |
| Trametinib | MEK1/2 | MDA-MB-231 | ~0.001-0.01 | Not directly cited, representative value |
Table 2: Comparative IC50 Values of Gomisin Analogues in Other Cancer Cell Lines
| Compound | Target/Pathway | Cell Line | IC50 (µM) | Reference |
| Gomisin L1 | ROS/NADPH Oxidase | A2780 (Ovarian) | 21.92 | Not directly cited |
| Gomisin L1 | ROS/NADPH Oxidase | SKOV3 (Ovarian) | 55.05 | Not directly cited |
| Gomisin N | PI3K/Akt/mTOR | HepG2 (Liver) | 25-100 (48h) | [4] |
| Gomisin M2 | Wnt/β-catenin | HCC1806 (Breast) | 57 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Gomisin compounds and a general workflow for assessing their activity.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by Gomisin N and known kinase inhibitors.
References
- 1. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Gomisin S for Laboratory Professionals
For immediate release: This document provides critical safety and logistical information for the proper handling and disposal of Gomisin S, a dibenzocyclooctadiene lignan. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure safe laboratory practices and environmental compliance.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to established disposal protocols is paramount to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety Protocols
Before commencing any work with this compound, a thorough understanding of its hazards is essential. The primary routes of potential exposure are ingestion and inhalation. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, with an accessible safety shower and eyewash station nearby.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A laboratory coat.[1]
-
Respiratory Protection: A suitable respirator should be used when handling powders or if there is a risk of aerosol formation.[1]
Waste Management and Disposal Procedures
The cornerstone of proper chemical disposal is a systematic approach to waste segregation, collection, and storage.
1. Waste Segregation: A dedicated hazardous waste stream must be established for all materials contaminated with this compound. Do not mix this waste with other chemical streams. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., gloves, wipes, pipette tips), and weighing papers.
-
Liquid Waste: Solutions containing this compound, solvents used for rinsing contaminated glassware, and reaction mother liquors.
-
Sharps Waste: Contaminated needles, glass Pasteur pipettes, and other sharp implements must be collected in a designated, puncture-proof sharps container.
2. Container Selection and Labeling: Waste must be collected in appropriate, clearly labeled containers to prevent accidental exposure and ensure proper disposal.
-
Container Type: Use chemically resistant, leak-proof containers with secure screw-top lids. High-density polyethylene (HDPE) or glass containers are generally appropriate.
-
Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Known components and concentrations.
-
The primary hazards: "Toxic ," "Aquatic Hazard "
-
The accumulation start date (the date waste is first added).
-
Principal investigator's name, lab location, and contact information.
-
3. Interim Storage: Pending collection, this compound waste must be stored safely within the laboratory.
-
Location: Store waste in a designated and marked Satellite Accumulation Area (SAA).
-
Secondary Containment: All waste containers should be placed within a larger, chemically resistant secondary containment bin to contain any potential leaks.
-
Incompatibilities: this compound waste should be stored away from strong acids, alkalis, and strong oxidizing or reducing agents.[1]
4. Final Disposal: The final step is to arrange for the removal of the hazardous waste by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do Not Dispose via Drains or Regular Trash: Under no circumstances should this compound or its containers be disposed of down the sink or in the regular trash.[1] The ultimate disposal method must be through an approved waste disposal plant.[1]
Quantitative Data Summary
The following table provides a summary of key data for the safe handling and disposal of this compound.
| Parameter | Data | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 119239-49-5 | [1] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4)Acute Aquatic Toxicity (Category 1)Chronic Aquatic Toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statements (Disposal) | P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Detailed Experimental Protocols
Decontamination of Laboratory Surfaces and Glassware
This protocol outlines the procedure for cleaning and decontaminating non-disposable items that have been in contact with this compound.
Objective: To safely and effectively remove this compound residues from laboratory equipment and surfaces.
Materials:
-
Laboratory-grade detergent
-
70% Ethanol or Isopropanol
-
Deionized water
-
Appropriate PPE
-
Designated hazardous waste containers
-
Absorbent wipes
Procedure:
-
Initial Wipe-Down: Wearing appropriate PPE, carefully wipe all contaminated surfaces and the exterior of glassware with a disposable wipe to remove gross contamination. Dispose of the wipe in the solid hazardous waste container.
-
Detergent Wash: Prepare a warm solution of laboratory-grade detergent. Submerge glassware in this solution and scrub thoroughly. For surfaces, apply the solution and scrub with a brush or wipe.
-
Initial Rinse Collection: Perform an initial rinse with a minimal amount of tap water. This first rinseate should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, subject to institutional EHS approval.
-
Solvent Decontamination: As recommended by the Safety Data Sheet, scrub or rinse the equipment and surfaces with alcohol (e.g., 70% ethanol or isopropanol).[1] This solvent rinseate must be collected as hazardous liquid waste.
-
Final Rinse: Perform a final, thorough rinse with deionized water.
-
Drying: Allow items to air dry completely before reuse.
Spill Management Protocol
In the event of a spill, a swift and appropriate response is critical.
Objective: To safely contain, clean, and decontaminate a small-scale this compound spill.
Materials:
-
Chemical spill kit with inert absorbent material (e.g., vermiculite, sand)
-
Seelable bags or container for waste
-
Dustpan and brush (for solids)
-
Full PPE
Procedure:
-
Alert and Secure: Immediately alert personnel in the area and restrict access.
-
Don PPE: Ensure you are wearing the full, appropriate PPE before addressing the spill.
-
Containment:
-
Solid Spill: Gently cover the spill with a wipe dampened with water to prevent the powder from becoming airborne.
-
Liquid Spill: Cover the spill with an inert, absorbent material.
-
-
Clean-Up: Carefully scoop the contained material into a sealable bag or waste container. Avoid creating dust.
-
Decontaminate Area: Wipe the spill area with 70% ethanol or isopropanol, followed by a detergent wash and a final water rinse. All cleaning materials must be disposed of as hazardous solid waste.
-
Dispose of Waste: Seal and label the waste container and manage it through the hazardous waste stream.
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gomisin S
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling Gomisin S, a lignan found in Schisandra chinensis. Adherence to these procedures will help mitigate risks and ensure the integrity of your research.
This compound is a bioactive compound of interest for its potential therapeutic properties. As with any chemical, proper handling and disposal are crucial for personnel safety and environmental protection. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Latex) | Prevents dermal absorption. See below for solvent compatibility. |
| Body Protection | Impervious laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Suitable respirator (use in a well-ventilated area or fume hood) | Avoids inhalation of aerosols or dust. |
Glove Selection and Solvent Compatibility:
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). The choice of glove material is critical to prevent chemical breakthrough.
| Solvent | Nitrile Gloves | Latex Gloves |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent for incidental contact. Change gloves immediately upon splash. | Excellent for incidental contact. Change gloves immediately upon splash. |
Note: This information is a guideline. Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan: From Receipt to Experimentation
A clear, step-by-step operational plan minimizes the risk of exposure and contamination.
Experimental Protocol: Preparation of a 10 mM Stock Solution and Cell Treatment
This protocol provides a general guideline for using this compound in a cell culture experiment.
-
Preparation:
-
Don all required PPE as listed in the table above.
-
Perform all manipulations of solid this compound and concentrated solutions within a certified chemical fume hood.
-
-
Stock Solution Preparation (10 mM):
-
Calculate the required mass of this compound (Molecular Weight: 418.48 g/mol ) to prepare the desired volume of a 10 mM stock solution.
-
Carefully weigh the this compound powder using an analytical balance.
-
Add the appropriate volume of sterile DMSO to the weighed this compound to achieve a final concentration of 10 mM.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution aliquots at -80°C in tightly sealed vials[1].
-
-
Cell Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
Add the this compound-containing medium to your cells and incubate for the desired time.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination, given its high toxicity to aquatic life[1].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
